Scopularide B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C38H61N5O7 |
|---|---|
Molecular Weight |
699.9 g/mol |
IUPAC Name |
(3S,6S,9R,12S,19S)-3-benzyl-19-decan-2-yl-6-methyl-9-(2-methylpropyl)-12-propan-2-yl-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C38H61N5O7/c1-8-9-10-11-12-14-17-26(6)31-22-32(44)39-23-33(45)43-34(25(4)5)37(48)41-29(20-24(2)3)36(47)40-27(7)35(46)42-30(38(49)50-31)21-28-18-15-13-16-19-28/h13,15-16,18-19,24-27,29-31,34H,8-12,14,17,20-23H2,1-7H3,(H,39,44)(H,40,47)(H,41,48)(H,42,46)(H,43,45)/t26?,27-,29+,30-,31-,34-/m0/s1 |
InChI Key |
RALTUMFCLLNZRF-ZWQOBNLXSA-N |
Isomeric SMILES |
CCCCCCCCC(C)[C@@H]1CC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)CC2=CC=CC=C2)C)CC(C)C)C(C)C |
Canonical SMILES |
CCCCCCCCC(C)C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC2=CC=CC=C2)C)CC(C)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Scopularide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopularide B is a novel cyclodepsipeptide that has garnered interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth exploration of the origin, isolation, structural elucidation, and biosynthesis of this compound, presenting a comprehensive resource for researchers in natural product chemistry, marine biotechnology, and drug discovery.
Discovery and Natural Source
This compound was first discovered as a natural product of the fungus Scopulariopsis brevicaulis[1][2]. This fungal strain, designated LF580, was isolated from the marine sponge Tethya aurantium, which was collected from the Limki Fjord in Croatia[1][2]. While Scopulariopsis species are commonly found in terrestrial environments, this marine-derived strain highlights the untapped potential of marine organisms as a source of novel bioactive secondary metabolites[3]. The production of this compound is notably limited to specific strains, with the LF580 strain being a primary producer[4].
Isolation and Purification
The isolation of this compound from fungal cultures is a multi-step process involving cultivation, extraction, and chromatographic separation.
Fungal Cultivation
The producing organism, Scopulariopsis brevicaulis (strain LF580), is cultivated in a liquid medium to generate sufficient biomass for extraction.
Table 1: Culture Medium for Scopulariopsis brevicaulis LF580
| Component | Concentration |
| Yeast Extract | 3 g/L |
| Malt Extract | 3 g/L |
| Soy Peptone | 5 g/L |
| Tropic Marin® Sea Salt | 30 g/L |
| Glucose | 40 g/L |
| (NH₄)₂SO₄ | 8.3 g/L |
This defined medium is a modification of Vogel's minimal medium and is used for cultivation in bioreactors.[3]
Experimental Protocol: Extraction and Isolation
The following protocol outlines the laboratory-scale procedure for extracting and isolating this compound from the mycelia of S. brevicaulis.
-
Harvesting : The fungal mycelia are separated from the culture broth by filtration.
-
Extraction : The collected mycelia are macerated and extracted with acetone. The resulting extract is then dried.
-
Washing : The dried extract is washed with a mixture of methanol and water (2:8) and subsequently with n-hexane to remove impurities.
-
Purification : The remaining extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) for the final purification of this compound.
Table 2: Preparative HPLC Parameters for this compound Purification
| Parameter | Specification |
| Column | Phenomenex Luna C18 (21.2 x 250 mm, 5 µm) |
| Mobile Phase A | H₂O + 0.1% HCOOH |
| Mobile Phase B | MeCN + 0.1% HCOOH |
| Elution | Isocratic (70% B) |
| Flow Rate | 18 mL/min |
Under these conditions, this compound typically elutes at a retention time of approximately 8.0 minutes.
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic and chemical methods.
Physicochemical and Spectroscopic Data
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₃₄H₅₃N₅O₇ |
| Molecular Weight | 643.81 g/mol |
| Appearance | White, amorphous powder |
| Optical Rotation | [α]²⁵D -43 (c 0.5, MeOH) |
| HRESIMS | m/z 644.4007 [M+H]⁺ (calcd. for C₃₄H₅₄N₅O₇, 644.4023) |
| Key NMR Data | See original research for detailed ¹H and ¹³C NMR, COSY, and HMBC data. |
Experimental Protocol: Structure Determination
-
Mass Spectrometry : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of this compound.
-
NMR Spectroscopy : A suite of Nuclear Magnetic Resonance (NMR) experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC), were employed to elucidate the planar structure and connectivity of the molecule.
-
Stereochemistry of Amino Acids : The absolute configurations of the amino acid residues were determined using Marfey's method. This involves the acid hydrolysis of the peptide, followed by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) and subsequent HPLC analysis to compare with derivatized amino acid standards.
Biosynthesis
This compound is a non-ribosomally synthesized peptide, with its biosynthesis involving a multi-enzyme complex encoded by a biosynthetic gene cluster (BGC).
The Scopularide Biosynthetic Gene Cluster
The putative BGC for scopularides in S. brevicaulis was identified through genome sequencing and bioinformatic analysis. The key components of this cluster are a Non-Ribosomal Peptide Synthetase (NRPS) and a Polyketide Synthase (PKS).
-
NRPS (NRPS1) : This enzyme is responsible for the sequential addition of the amino acid residues. The NRPS involved in scopularide biosynthesis contains five modules, corresponding to the five amino acids in the peptide core.
-
PKS (PKS2) : This enzyme synthesizes the 3-hydroxy-4-methyloctanoic acid side chain.
-
Other Enzymes : The cluster also contains genes encoding a CoA ligase, an acyltransferase, and a transcription factor, which are all believed to be involved in the biosynthesis and regulation of scopularide production.
Experimental Protocol: Identification of the Biosynthetic Gene Cluster
-
In Silico Analysis : The genome of S. brevicaulis is sequenced, and bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are used to predict the locations of secondary metabolite BGCs[3]. The search is guided by homology to known BGCs of structurally similar compounds like emericellamide A and W493-B[3].
-
Gene Cluster Verification : The identity of the predicted BGC is verified experimentally. One approach is to manipulate the expression of genes within the cluster. For the scopularide BGC, the local transcription factor was placed under the control of a constitutive promoter and reintroduced into S. brevicaulis. The resulting transformants showed a significant increase in scopularide production, indirectly confirming the role of the identified gene cluster in scopularide biosynthesis[3].
Biological Activity
This compound has demonstrated significant cytotoxic activity against several human cancer cell lines.
Table 4: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | % Viability Reduction (at 10 µg/mL) |
| Colo357 | Pancreatic | 26% |
| Panc89 | Pancreatic | 49% |
| HT29 | Colon | 24% |
The specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects are currently an active area of research.
Diagrams
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for the isolation and identification of this compound.
Caption: Logical workflow of the discovery and characterization of this compound.
References
Discovery and isolation of Scopularide B from Scopulariopsis brevicaulis.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Scopularide B, a cyclodepsipeptide with promising anti-cancer properties, from the marine-derived fungus Scopulariopsis brevicaulis. Detailed experimental protocols, quantitative data, and visualizations of key biological and experimental processes are presented to facilitate further research and development.
Discovery of this compound
This compound was first reported in 2008 as a novel cyclodepsipeptide isolated from the fungus Scopulariopsis brevicaulis[1]. The producing fungal strain, LF580, was isolated from the inner tissue of the marine sponge Tethya aurantium, collected in the Limski Fjord, Croatia[1]. Morphological characteristics and 18S rDNA sequence analysis confirmed the identity of the fungus[1]. Notably, the production of this compound appears to be limited to the LF580 strain of S. brevicaulis[2].
Physicochemical and Spectroscopic Data of this compound
A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₅₃N₅O₇ | [3] |
| Molecular Weight | 643.81 g/mol | Calculated |
| Appearance | White, amorphous powder | [3] |
| Optical Rotation | [α]²⁵_D_ −43 (c 0.5, MeOH) | [3] |
| High-Resolution Mass Spectrometry (HRESIMS) | m/z 644.4007 [M+H]⁺ (calcd. for C₃₄H₅₄N₅O₇, 644.4023) | [3] |
| ¹H and ¹³C NMR Data | See original publication for detailed assignments | [3] |
Experimental Protocols
Fungal Cultivation
The following protocol outlines the cultivation of Scopulariopsis brevicaulis (strain LF580) for the production of this compound.
Materials:
-
Scopulariopsis brevicaulis strain LF580
-
Wickerham medium (3% NaCl)
-
Sterile culture flasks (e.g., 1 L Erlenmeyer flasks)
-
Incubator
Procedure:
-
Prepare Wickerham medium containing 3% NaCl and sterilize by autoclaving.
-
Inoculate the sterile medium with a culture of S. brevicaulis LF580.
-
Incubate the cultures at 28 °C for 14 days under static conditions[3]. For larger scale production, submerged cultures in bioreactors can be employed to increase yield[4].
Extraction and Isolation of this compound
This protocol details the extraction of the fungal biomass and the subsequent isolation of this compound.
Materials:
-
Acetone
-
Methanol (MeOH)
-
n-Hexane
-
Water (H₂O)
-
Formic acid (HCOOH)
-
Acetonitrile (MeCN)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 HPLC column (e.g., Phenomenex Luna C18, 21.2 x 250 mm, 5 µm)
Procedure:
-
Separate the fungal mycelia from the culture medium by filtration.
-
Macerate the mycelia and extract with 800 mL of acetone[3].
-
Dry the acetone extract to obtain a powdery residue.
-
Wash the residue with a mixture of MeOH/H₂O (2:8) and then with n-hexane (100 mL each) to remove polar and non-polar impurities, respectively[3].
-
Subject the remaining extract (approximately 300 mg) to preparative HPLC for purification[3].
Preparative HPLC Purification
The following are the recommended parameters for the preparative HPLC purification of this compound.
Table 2: Preparative HPLC Parameters for this compound Purification
| Parameter | Value |
| Column | Phenomenex Luna C18 (21.2 x 250 mm, 5 µm) |
| Mobile Phase A | H₂O + 0.1% HCOOH |
| Mobile Phase B | MeCN + 0.1% HCOOH |
| Elution Mode | Isocratic |
| Mobile Phase Composition | 70% B |
| Flow Rate | 18 mL/min |
| Detection | UV (wavelength not specified in the primary reference) |
| Elution Time for this compound | ~8.0 min |
Reference:[3]
Biological Activity and Mechanism of Action
This compound has demonstrated significant growth inhibition against several tumor cell lines, including pancreatic (Colo357, Panc89) and colon (HT29) cancer cell lines[3]. The cytotoxic effects of many cyclodepsipeptides are attributed to their ability to induce apoptosis, or programmed cell death.
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise molecular targets of this compound are still under investigation, a plausible mechanism of action involves the induction of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of enzymes called caspases, which are responsible for the execution of cell death.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Scopularide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopularide B is a naturally occurring cyclodepsipeptide that has garnered interest within the scientific community for its notable biological activities, particularly its anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemical intricacies of this compound, compiled from peer-reviewed scientific literature. The document is intended to serve as a detailed resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Physicochemical Properties
This compound was first isolated from the marine sponge-derived fungus, Scopulariopsis brevicaulis.[1] Its structure was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chemical derivatization methods.[1]
This compound is a cyclic hexadepsipeptide with the chemical structure cyclo-(3-hydroxy-4-methyloctanoyl-Gly-L-Val-D-Leu-L-Ala-L-Phe) .[1] This structure consists of five amino acid residues and one β-hydroxy fatty acid residue. The amino acid sequence is Glycine, L-Valine, D-Leucine, L-Alanine, and L-Phenylalanine. The fatty acid component is 3-hydroxy-4-methyloctanoic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₅₃N₅O₇ | [2] |
| Molecular Weight | 643.81 g/mol | [2] |
| Appearance | White, amorphous powder | [2] |
| Specific Optical Rotation | [α]²⁵D -43 (c 0.5, MeOH) | [2] |
Spectroscopic Data
The structural elucidation of this compound relied heavily on one- and two-dimensional NMR spectroscopy. The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound, as reported in the literature.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in Methanol-d₄
| Position | Residue | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 3-hydroxy-4-methyloctanoyl | |||
| 1 | 174.5 | ||
| 2a | 43.8 | 2.62 (dd, 15.0, 9.0) | |
| 2b | 2.45 (dd, 15.0, 3.5) | ||
| 3 | 75.2 | 3.95 (m) | |
| 4 | 39.0 | 1.60 (m) | |
| 5 | 30.6 | 1.30 (m) | |
| 6 | 28.2 | 1.30 (m) | |
| 7 | 23.7 | 1.30 (m) | |
| 8 | 14.4 | 0.90 (t, 7.0) | |
| 4-Me | 14.4 | 0.88 (d, 7.0) | |
| Glycine | |||
| α | 44.1 | 4.05 (d, 16.5), 3.85 (d, 16.5) | |
| CO | 172.1 | ||
| L-Valine | |||
| α | 61.2 | 4.20 (d, 8.5) | |
| β | 31.9 | 2.15 (m) | |
| γ | 19.8, 19.1 | 0.95 (d, 7.0), 0.90 (d, 7.0) | |
| CO | 173.2 | ||
| D-Leucine | |||
| α | 54.1 | 4.50 (t, 8.0) | |
| β | 41.9 | 1.65 (m), 1.55 (m) | |
| γ | 25.9 | 1.75 (m) | |
| δ | 23.5, 22.1 | 0.95 (d, 6.5), 0.90 (d, 6.5) | |
| CO | 174.8 | ||
| L-Alanine | |||
| α | 51.1 | 4.45 (q, 7.0) | |
| β | 17.9 | 1.35 (d, 7.0) | |
| CO | 173.9 | ||
| L-Phenylalanine | |||
| α | 56.2 | 4.75 (t, 8.0) | |
| β | 38.1 | 3.20 (dd, 14.0, 8.0), 3.05 (dd, 14.0, 8.0) | |
| γ (C-1') | 138.2 | ||
| δ (C-2',6') | 130.4 | 7.25 (m) | |
| ε (C-3',5') | 129.5 | 7.25 (m) | |
| ζ (C-4') | 127.8 | 7.20 (m) | |
| CO | 172.8 |
Note: The complete NMR data, including COSY and HMBC correlations, can be found in the supporting information of the original publication by Yu et al. (2008).[2]
Stereochemistry
The determination of the absolute configuration of the chiral centers in this compound was a critical aspect of its structural elucidation. The stereochemistry of the amino acid residues was determined by chiral GC-MS analysis of the acid hydrolysate after derivatization. This analysis confirmed the presence of L-Valine, D-Leucine, L-Alanine, and L-Phenylalanine.
The absolute configuration of the 3-hydroxy-4-methyloctanoic acid moiety was determined using the modified Mosher's method. This technique involves the esterification of the free hydroxyl group with the chiral Mosher's reagents, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), to form diastereomeric esters. The analysis of the ¹H NMR chemical shift differences (Δδ = δS - δR) of the protons near the newly formed chiral center allows for the assignment of its absolute configuration.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from a culture of Scopulariopsis brevicaulis, based on published methods.[2]
1. Fungal Cultivation:
-
Scopulariopsis brevicaulis is cultured in a suitable liquid or solid medium to allow for the production of secondary metabolites.
2. Extraction:
-
The fungal mycelium is separated from the culture broth by filtration.
-
The mycelium is extracted with a suitable organic solvent, such as ethyl acetate or methanol, to obtain a crude extract.
-
The solvent is evaporated under reduced pressure to yield the crude extract.
3. Purification:
-
The crude extract is subjected to preparative High-Performance Liquid Chromatography (HPLC).
-
A C18 reversed-phase column is typically used.
-
A gradient elution system of water and acetonitrile, often with a small percentage of formic acid, is employed to separate the components of the extract.
-
Fractions are collected and analyzed by analytical HPLC or LC-MS.
-
Fractions containing pure this compound are pooled and the solvent is evaporated to yield the final product.
Stereochemical Analysis using Mosher's Method (Generalized Protocol)
1. Hydrolysis of the Cyclodepsipeptide:
-
This compound is treated with a base, such as potassium hydroxide in ethanol, to hydrolyze the ester bond and open the cyclic structure, yielding the linear depsipeptide.
2. Derivatization with Mosher's Reagents:
-
The hydrolyzed product, containing a free secondary hydroxyl group on the fatty acid moiety, is divided into two portions.
-
One portion is reacted with (R)-(-)-MTPA-Cl in the presence of a mild base (e.g., pyridine or DMAP) to form the (S)-MTPA ester.
-
The other portion is reacted with (S)-(+)-MTPA-Cl under the same conditions to form the (R)-MTPA ester.
-
The reactions are monitored for completion by TLC or HPLC.
3. Purification of Diastereomeric Esters:
-
The resulting diastereomeric MTPA esters are purified, typically by silica gel chromatography or preparative HPLC.
4. NMR Analysis:
-
¹H NMR spectra are recorded for both the (S)-MTPA and (R)-MTPA esters.
-
The chemical shifts of the protons on either side of the carbinol center are carefully assigned.
-
The chemical shift differences (Δδ = δS - δR) are calculated for these protons.
-
A positive Δδ for protons on one side of the carbinol center and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.
Biological Activity and Potential Signaling Pathway
This compound has demonstrated significant in vitro activity against several human cancer cell lines, including pancreatic and colon tumor cell lines.[1] While the precise molecular mechanism of its anti-cancer action is still under investigation, many natural products with similar structures induce apoptosis (programmed cell death) in cancer cells.
A common pathway for apoptosis induction is the intrinsic or mitochondrial pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and involves the activation of a cascade of enzymes called caspases.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
The diagram above illustrates a plausible mechanism by which this compound may induce apoptosis. It is hypothesized that this compound could promote the pro-apoptotic protein Bax and/or inhibit the anti-apoptotic protein Bcl-2. This would lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates the executioner caspase-3, ultimately leading to the dismantling of the cell and apoptotic cell death. Further research is required to validate this specific pathway for this compound.
Conclusion
This compound is a fascinating cyclodepsipeptide with a well-defined chemical structure and stereochemistry. Its promising anti-cancer activity warrants further investigation into its precise mechanism of action and its potential as a lead compound for the development of new therapeutic agents. This technical guide provides a solid foundation of the current knowledge on this compound, which can aid researchers in their future studies of this and related natural products.
References
The Biosynthetic Pathway of Scopularide B in Marine Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Scopularide B, a cyclodepsipeptide produced by the marine-derived fungus Scopulariopsis brevicaulis. Scopularides, including the closely related Scopularide A, have garnered significant interest in the scientific community due to their potent anticancer activities. This document outlines the genetic and enzymatic basis of this compound synthesis, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the key biological processes.
Introduction to this compound
This compound is a cyclic lipopeptide that was first isolated from a marine sponge-derived strain of Scopulariopsis brevicaulis.[1] Structurally, it is a homologue of Scopularide A, differing in the fatty acid side chain attached to the peptide core. While Scopularide A possesses a 3-hydroxy-methyldecanoyl moiety, this compound incorporates a shorter 3-hydroxy-4-methyloctanoic acid residue.[2] Both compounds have demonstrated significant inhibitory effects against various cancer cell lines, making their biosynthetic pathway a critical area of study for potential biotechnological production and analog development.[1][2]
The Scopularide Biosynthetic Gene Cluster
The production of Scopularides in S. brevicaulis is orchestrated by a dedicated biosynthetic gene cluster, identified through genome sequencing and comparative genomics with producers of structurally similar lipopeptides like emericellamide A and W493-B.[3][4][5] The core of this cluster is a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) system.
The key genes within the scopularide biosynthetic cluster are:
-
nrps1 : Encodes a five-module Non-Ribosomal Peptide Synthetase responsible for assembling the pentapeptide core of this compound.
-
pks2 : Encodes a reducing Polyketide Synthase that synthesizes the fatty acid side chain.
-
Acyl-CoA Ligase : Activates the PKS-derived fatty acid for transfer to the NRPS.
-
Acyltransferase : Shuttles the activated fatty acid to the first module of the NRPS.
-
Transcription Factor : A regulatory protein that controls the expression of the gene cluster.
The functional activity of this gene cluster has been confirmed by RNA-Seq data, which shows active transcription under conditions that support scopularide production.[6]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process involving the coordinated action of the PKS and NRPS enzymes.
Fatty Acid Side Chain Synthesis by PKS2
The synthesis of the 3-hydroxy-4-methyloctanoic acid side chain of this compound is catalyzed by the Polyketide Synthase PKS2. This enzyme is a reducing PKS, containing domains for the iterative condensation of acyl-CoA precursors. While the precise starter and extender units for the this compound-specific side chain have not been definitively elucidated, it is hypothesized that PKS2 utilizes a different starter unit or performs fewer elongation cycles compared to the synthesis of the C10 side chain of Scopularide A.[2]
Pentapeptide Core Assembly by NRPS1
The pentapeptide core of this compound is assembled by the large, multi-modular enzyme NRPS1.[3][6] Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The amino acid sequence for both Scopularide A and B is Glycine - L-Valine - D-Leucine - L-Alanine - L-Phenylalanine.[3][4][7]
The modular organization and domain structure of a typical NRPS module involved in this process is as follows:
-
Adenylation (A) domain : Selects and activates the specific amino acid as an aminoacyl-AMP.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain : Covalently binds the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain : Catalyzes the formation of the peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module.
-
Epimerization (E) domain : An E domain is present in one of the modules to convert an L-amino acid to its D-isomer, as seen with D-Leucine in the scopularide structure.[3]
The biosynthesis proceeds in a sequential manner, with the growing peptide chain being passed from one module to the next.
Acylation and Cyclization
The PKS2-synthesized 3-hydroxy-4-methyloctanoic acid is first activated by an acyl-CoA ligase. An acyltransferase then loads this fatty acid onto the first module of NRPS1, where it is attached to the N-terminus of the first amino acid, Glycine.[3] After the sequential addition of all five amino acids, a terminal Thioesterase (TE) domain, likely located at the end of the final NRPS module, catalyzes the cyclization and release of the final this compound molecule.[8]
Visualizing the Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Quantitative analysis of scopularide production has been primarily focused on Scopularide A, but provides valuable insights into the productivity of the biosynthetic pathway.
| Parameter | Condition | Result | Reference |
| Scopularide A Production | Overexpression of in-cluster transcription factor | 3 to 4-fold increase | [3][4][9] |
| Volumetric Production | Optimized stirred tank bioreactor vs. static culture | 29-fold increase | [10] |
| Specific Production | Optimized stirred tank bioreactor vs. static culture | ~6-fold increase | [10] |
| LC-MS/MS Quantification | Linear range for Scopularide A | 0.02–20 µg/mL | [3] |
Experimental Protocols
This section provides an overview of the key experimental protocols used in the study of the scopularide biosynthetic pathway.
In Silico Gene Cluster Identification
The putative scopularide biosynthetic gene cluster was identified from the sequenced genome of S. brevicaulis LF580 using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) software.[3] The identification was guided by sequence homology to the biosynthetic gene clusters of the structurally related compounds emericellamide A from Aspergillus nidulans and W493-B from Fusarium pseudograminearum.[3][4][5]
Caption: In silico workflow for gene cluster identification.
Genetic Manipulation of S. brevicaulis
Agrobacterium tumefaciens-mediated transformation (ATMT) was employed for the genetic manipulation of S. brevicaulis.[3]
Protocol Outline:
-
Vector Construction:
-
For transcription factor overexpression, the target transcription factor gene was cloned into an expression vector under the control of a constitutive promoter (e.g., TEF-1α from A. nidulans).[3]
-
For gene knockout, a knockout cassette is constructed containing flanking regions of the target gene (e.g., nrps1) and a selectable marker (e.g., hygromycin resistance).[3]
-
-
Agrobacterium Preparation:
-
The constructed vector is transformed into a suitable A. tumefaciens strain (e.g., AGL1).
-
The transformed Agrobacterium is grown in liquid medium to the desired optical density.
-
-
Co-cultivation:
-
S. brevicaulis spores or mycelia are co-cultivated with the induced A. tumefaciens culture.
-
-
Selection and Screening:
-
Transformants are selected on a medium containing an appropriate antibiotic to kill the Agrobacterium (e.g., cefotaxime) and a selection agent for the fungal transformants (e.g., hygromycin).
-
Positive transformants are screened for the desired genetic modification and changes in scopularide production.
-
Quantification of Scopularides by LC-MS/MS
A sensitive and rapid method for the quantification of scopularides was developed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
Methodology Overview:
-
Extraction: Scopularides are extracted from fungal mycelium and agar plugs using methanol, followed by ultrasonication and centrifugation.[3]
-
Chromatography: Separation is achieved on a C18 or phenyl-hexyl column with a gradient of acetonitrile and water, both containing an acidic modifier like formic or acetic acid and a buffer such as ammonium acetate.[9]
-
Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer in positive ion mode, monitoring specific precursor-to-product ion transitions for Scopularide A and B.[9]
Structural Elucidation
The structures of Scopularide A and B were determined using a combination of spectroscopic techniques.
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the elemental composition.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were used to elucidate the connectivity of atoms and the amino acid sequence.[2]
-
Chiral Analysis: The absolute configuration of the amino acids was determined by hydrolysis of the scopularide followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) and HPLC analysis.[2]
Conclusion and Future Directions
The biosynthetic pathway of this compound in Scopulariopsis brevicaulis is a fascinating example of a hybrid PKS-NRPS system. While the core components of the pathway have been identified, several areas warrant further investigation. Future research should focus on:
-
Elucidating the precise mechanism of fatty acid chain length determination by PKS2 to understand the differential production of Scopularide A and B.
-
Characterizing the enzymatic domains of NRPS1 and PKS2 in vitro to confirm their substrate specificities and catalytic functions.
-
Investigating the broader regulatory networks that control the expression of the scopularide gene cluster in response to environmental cues.
-
Heterologous expression of the biosynthetic gene cluster in a more genetically tractable host to facilitate pathway engineering and the production of novel scopularide analogs.
A deeper understanding of the this compound biosynthetic pathway will not only provide fundamental insights into fungal natural product biosynthesis but also pave the way for the sustainable production of these promising anticancer compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of the Scopularide Biosynthetic Gene Cluster in Scopulariopsis brevicaulis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hs-flensburg.de [hs-flensburg.de]
- 5. Review of methodologies and a protocol for the Agrobacterium-mediated transformation of wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scopularides Revisited: Molecular Networking Guided Exploration of Lipodepsipeptides in Australian Marine Fish Gastrointestinal Tract-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scopulariopsis, a Poorly Known Opportunistic Fungus: Spectrum of Species in Clinical Samples and In Vitro Responses to Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. researchgate.net [researchgate.net]
- 10. Agrobacterium-mediated transformation of Zymoseptoria tritici [protocols.io]
Unveiling the Antitumor Potential of Scopularide B Against Pancreatic Cancer: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic cancer remains one of the most challenging malignancies to treat, characterized by aggressive tumor growth, late diagnosis, and profound resistance to conventional therapies. The relentless search for novel therapeutic agents has led to the exploration of natural compounds with potent antitumor activities. Among these, Scopularide B, a cyclodepsipeptide isolated from the marine sponge-derived fungus Scopulariopsis brevicaulis, has emerged as a compound of interest. This technical guide provides a comprehensive overview of the currently understood antitumor properties of this compound against pancreatic cancer cell lines. It consolidates the available quantitative data, outlines detailed experimental protocols for its investigation, and presents a hypothetical mechanism of action based on the known activities of related cyclodepsipeptides. This document aims to serve as a foundational resource for researchers dedicated to advancing the development of novel therapeutics for pancreatic cancer.
Introduction to this compound
This compound is a cyclic depsipeptide, a class of compounds characterized by a cyclic structure containing both peptide and ester bonds. First isolated from the fungus Scopulariopsis brevicaulis, this compound, along with its analogue Scopularide A, has demonstrated significant growth inhibitory effects against a panel of human tumor cell lines, including those of pancreatic origin. Its unique chemical structure and biological activity position it as a promising candidate for further preclinical and clinical investigation.
Quantitative Analysis of Antitumor Activity
To date, the published research on the direct effects of this compound on pancreatic cancer cell lines is limited. However, initial screening studies have provided valuable quantitative data on its growth-inhibitory properties. The following table summarizes the known activity of this compound and its analogue, Scopularide A, against the human pancreatic cancer cell line Panc89.
| Compound | Cell Line | Concentration | % Inhibition of Cell Viability |
| Scopularide A | Panc89 | 10 µg/mL | 42% |
| This compound | Panc89 | 10 µg/mL | 49% |
Table 1: Growth Inhibitory Effects of Scopularide A and B on the Panc89 Pancreatic Cancer Cell Line.
Hypothetical Mechanism of Action and Signaling Pathways
While the precise molecular mechanisms underlying the antitumor activity of this compound in pancreatic cancer have not been fully elucidated, the known actions of other antitumor cyclodepsipeptides suggest a potential model. It is hypothesized that this compound may induce apoptosis (programmed cell death) in pancreatic cancer cells through the modulation of key signaling pathways that regulate cell survival and proliferation.
A plausible mechanism involves the induction of cellular stress, potentially through the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway. This pathway is critically regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound may act by downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while upregulating pro-apoptotic proteins like Bax and Bak. This shift in the balance of Bcl-2 family members leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.
Furthermore, cyclodepsipeptides have been shown to interfere with critical cell survival signaling cascades. A potential target for this compound could be the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in pancreatic cancer and plays a central role in promoting cell growth, proliferation, and survival. Inhibition of this pathway by this compound would further contribute to its pro-apoptotic and anti-proliferative effects.
The following diagrams, generated using Graphviz (DOT language), illustrate this hypothetical mechanism of action and the potential experimental workflows to investigate it.
Caption: Hypothetical Signaling Pathway of this compound-Induced Apoptosis in Pancreatic Cancer Cells.
Caption: General Experimental Workflow for Investigating this compound's Antitumor Effects.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments required to validate the antitumor properties of this compound against pancreatic cancer cell lines.
Cell Culture and Maintenance
-
Cell Lines: Human pancreatic cancer cell lines (e.g., Panc-1, MiaPaCa-2, AsPC-1, BxPC-3) should be obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Cells should be passaged upon reaching 80-90% confluency using standard trypsinization procedures.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Adherent cells are detached using trypsin, and all cells are collected by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling.
-
Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, total Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein expression.
Conclusion and Future Directions
This compound has demonstrated promising in vitro antitumor activity against pancreatic cancer cell lines. The data, although preliminary, warrants a more in-depth investigation into its mechanism of action and therapeutic potential. Future research should focus on:
-
Comprehensive IC50 determination across a broader panel of pancreatic cancer cell lines.
-
In-depth analysis of the apoptotic pathways induced by this compound, including the role of the mitochondrial pathway and caspase activation.
-
Elucidation of the specific signaling pathways modulated by this compound, with a focus on key survival pathways like PI3K/Akt/mTOR.
-
In vivo studies using animal models of pancreatic cancer to evaluate the efficacy and safety of this compound.
-
Structure-activity relationship (SAR) studies to identify the key pharmacophores and potentially synthesize more potent analogues.
The development of novel and effective therapies for pancreatic cancer is a critical unmet need. This compound represents a valuable lead compound that, with further rigorous investigation, could contribute to the advancement of treatment options for this devastating disease.
Biological Activity of Scopularide B on Colon Tumor Cells: A Technical Overview and Future Perspectives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical whitepaper provides a comprehensive analysis of the currently available data on the biological activity of Scopularide B, a cyclodepsipeptide isolated from the marine sponge-derived fungus Scopulariopsis brevicaulis, with a specific focus on its effects on colon tumor cells. This document summarizes the existing quantitative data, outlines putative experimental approaches based on related compounds, and proposes potential signaling pathways for future investigation.
Introduction
Cyclodepsipeptides are a class of cyclic peptides containing at least one ester bond in their backbone. They represent a rich source of natural products with a wide range of biological activities, including anticancer properties. This compound, along with its congener Scopularide A, was first isolated in 2008.[1][2][3] Initial screenings revealed its potential as an anticancer agent, with notable activity against several tumor cell lines, including those of the colon.[1][2][3][4] This paper will delve into the specifics of these findings and place them in the broader context of cyclodepsipeptide research in oncology.
Quantitative Data on the Bioactivity of this compound
To date, the primary source of quantitative data on the bioactivity of this compound against colon tumor cells stems from its initial discovery. The available data is summarized in the table below.
| Compound | Cell Line | Concentration | % Inhibition of Cell Viability | Source |
| This compound | HT29 (Colon) | 10 µg/mL | 24% | Yu et al., 2008[4] |
| This compound | Colo357 (Pancreatic) | 10 µg/mL | 26% | Yu et al., 2008[4] |
| This compound | Panc89 (Pancreatic) | 10 µg/mL | 49% | Yu et al., 2008[4] |
It is important to note that a comprehensive dose-response study to determine the IC50 value of this compound in colon cancer cell lines has not yet been published. Further studies are required to establish a more detailed quantitative profile of its cytotoxic and cytostatic effects.
Postulated Experimental Protocols
While specific experimental protocols for the investigation of this compound's activity in colon cancer cells are not detailed in the literature, standard methodologies used for analogous compounds can be proposed.
Cell Viability and Proliferation Assays
To expand on the initial findings, a comprehensive assessment of this compound's effect on cell viability and proliferation is necessary.
-
MTT/XTT Assay: To determine the dose-dependent effect of this compound on the metabolic activity of colon cancer cell lines (e.g., HT29, HCT116, SW480). This would yield IC50 values.
-
BrdU Incorporation Assay: To assess the effect of this compound on DNA synthesis and, consequently, cell proliferation.
-
Colony Formation Assay: To evaluate the long-term impact of this compound on the ability of single cells to form colonies, providing insight into its cytostatic or cytotoxic effects.
Apoptosis and Cell Death Assays
Understanding the mode of cell death induced by this compound is crucial for elucidating its mechanism of action.
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cell death via flow cytometry.
-
Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9) to determine the involvement of the intrinsic and/or extrinsic apoptosis pathways.
-
Western Blot Analysis of Apoptosis-Related Proteins: To examine the expression levels of proteins in the Bcl-2 family (e.g., Bcl-2, Bax, Bak) and PARP cleavage.
Cell Cycle Analysis
To investigate whether this compound induces cell cycle arrest, the following protocol is proposed:
-
Propidium Iodide (PI) Staining and Flow Cytometry: Colon cancer cells would be treated with this compound for various time points, followed by PI staining of DNA to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Potential Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound in colon tumor cells remain to be elucidated. However, based on the known mechanisms of other cyclodepsipeptides, several potential pathways can be hypothesized.
Diagram: Hypothetical Signaling Pathways Affected by this compound in Colon Tumor Cells
Caption: Hypothetical signaling pathways potentially targeted by this compound.
Diagram: Proposed Experimental Workflow for Investigating this compound
Caption: A proposed workflow for the comprehensive study of this compound.
-
Induction of Apoptosis: Many cyclodepsipeptides exert their anticancer effects by inducing programmed cell death. This compound may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Investigation into the expression of Bcl-2 family proteins and the activation of caspases would be critical.
-
Cell Cycle Arrest: Another common mechanism for anticancer agents is the induction of cell cycle arrest. This compound could potentially halt the progression of the cell cycle at the G1, S, or G2/M phase, preventing cancer cell proliferation.
-
Inhibition of Key Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. This compound might inhibit critical pathways for colon cancer cell survival and proliferation, such as the PI3K/Akt/mTOR or the Ras/Raf/MEK/ERK pathways.
Conclusion and Future Directions
This compound has demonstrated initial promise as a potential anticancer agent with activity against colon tumor cells. However, the current body of research is limited, and further in-depth studies are imperative to fully understand its therapeutic potential. Future research should focus on:
-
Comprehensive in vitro evaluation: Determining IC50 values across a panel of colon cancer cell lines, elucidating the mechanism of cell death, and identifying the effects on the cell cycle.
-
Target identification: Uncovering the direct molecular target(s) of this compound within cancer cells.
-
In vivo studies: Evaluating the efficacy and toxicity of this compound in preclinical animal models of colon cancer.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity.
A thorough investigation into these areas will be crucial to determine if this compound can be developed into a viable therapeutic agent for the treatment of colon cancer.
References
Scopularide B: A Technical Guide to a Novel Anticancer Cyclodepsipeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopularide B is a novel cyclodepsipeptide natural product that has emerged as a promising candidate in the field of oncology drug development. This in-depth technical guide provides a comprehensive overview of this compound, from its discovery and chemical characteristics to its biological activity and potential mechanisms of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this marine-derived compound.
Discovery and Chemical Profile
This compound was first isolated from the marine fungus Scopulariopsis brevicaulis, found in association with the marine sponge Tethya aurantium.[1][2][3] It belongs to the cyclodepsipeptide class of natural products, which are cyclic compounds containing both amino acid and hydroxy acid residues.
The chemical structure of this compound was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chemical derivatization methods.[1][2] Its structure is closely related to its congener, Scopularide A, differing in the length of the fatty acid side chain.
Table 1: Chemical Profile of this compound
| Characteristic | Description |
| Chemical Formula | C34H53N5O7 |
| Molecular Weight | 643.8 g/mol |
| Class | Cyclodepsipeptide |
| Origin | Marine fungus Scopulariopsis brevicaulis |
| Structure | A cyclic peptide-ester hybrid containing amino and hydroxy acid residues. |
Biological Activity and Anticancer Potential
This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, positioning it as a molecule of interest for anticancer drug discovery.
In Vitro Cytotoxicity
Initial studies have revealed the potent anti-proliferative effects of this compound. The following table summarizes the available quantitative data on its activity against various cancer cell lines.
Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | % Inhibition at 10 µg/mL |
| Colo357 | Pancreatic | Not Reported | 26%[1] |
| Panc89 | Pancreatic | Not Reported | 49%[1] |
| HT29 | Colon | Not Reported | 24%[1] |
Note: Data for Scopularide A is also available and shows comparable activity.
Mechanism of Action (Hypothesized)
While the precise mechanism of action of this compound is still under investigation, its cytotoxic effects suggest interference with critical cellular processes essential for cancer cell survival and proliferation. Based on the known mechanisms of other cyclodepsipeptides and its observed biological activity, several signaling pathways are hypothesized to be involved.
Caption: Hypothesized mechanism of action for this compound in cancer cells.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the methods described for the isolation of this compound from Scopulariopsis brevicaulis.
Caption: Experimental workflow for the isolation of this compound.
Detailed Steps:
-
Fungal Cultivation: Scopulariopsis brevicaulis is cultured in a suitable broth medium.
-
Extraction: The fungal mycelium is harvested and extracted with a suitable organic solvent, such as acetone, to obtain a crude extract.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to remove nonpolar and highly polar impurities.
-
Chromatographic Purification: The resulting extract is then purified using chromatographic techniques, typically starting with column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Total Synthesis of this compound
As of the last update, a detailed, publicly available protocol for the total synthesis of this compound has not been extensively reported in the literature. The focus has primarily been on its isolation from the natural source. The complex cyclic structure of this compound, with multiple stereocenters, presents a significant challenge for synthetic chemists. A plausible synthetic strategy would likely involve the synthesis of the linear precursor containing the amino and hydroxy acid building blocks, followed by a macrolactamization or macrolactonization step to form the cyclic depsipeptide.
Future Directions
This compound represents a promising lead compound for the development of new anticancer agents. Future research should focus on:
-
Elucidation of the precise mechanism of action: Identifying the specific molecular targets and signaling pathways modulated by this compound is crucial for its further development. This will involve studies on its effects on apoptosis, cell cycle progression, and key cancer-related signaling cascades such as the PI3K/Akt and MAPK pathways.
-
Structure-Activity Relationship (SAR) studies: The synthesis of analogues of this compound will be important to understand the structural features required for its anticancer activity and to potentially develop more potent and selective derivatives.
-
In vivo efficacy studies: Evaluating the antitumor activity of this compound in animal models is a necessary next step to assess its therapeutic potential in a physiological context.
-
Development of a total synthesis route: An efficient and scalable total synthesis will be essential for producing sufficient quantities of this compound and its analogues for preclinical and clinical studies.
Conclusion
This compound is a novel marine-derived cyclodepsipeptide with demonstrated in vitro anticancer activity. Its unique chemical structure and biological profile make it an attractive candidate for further investigation in the quest for new cancer therapies. The information provided in this technical guide serves as a foundational resource for the scientific community to build upon and accelerate the research and development of this compound and related compounds.
References
Unveiling the Blueprint: A Technical Guide to Identifying the Scopularide B Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification and characterization of the biosynthetic gene cluster (BGC) responsible for the production of Scopularide B, a potent anti-cancer cyclodepsipeptide. Drawing upon established research, this document details the experimental protocols, data analysis, and biosynthetic pathways involved in elucidating the genetic origins of this promising therapeutic agent.
Introduction to this compound
This compound is a naturally occurring cyclodepsipeptide isolated from the marine-derived fungus Scopulariopsis brevicaulis.[1][2][3] It is a structural homolog of the more extensively studied Scopularide A, exhibiting significant activity against various cancer cell lines.[2] The core structure of this compound consists of a five-amino-acid ring (glycine, L-valine, D-leucine, L-alanine, and L-phenylalanine) attached to a 3-hydroxy-4-methyloctanoyl fatty acid side chain. This differs from Scopularide A, which possesses a longer 3-hydroxy-4-methyldecanoyl side chain.[1][2] Understanding the genetic machinery responsible for its synthesis is paramount for harnessing its therapeutic potential through biotechnological approaches.
Identification of the Scopularide Biosynthetic Gene Cluster
The identification of the Scopularide BGC was achieved through a combination of in silico genome mining and comparative genomics, leveraging the known genetic information of structurally similar natural products.
In Silico Genome Analysis
The primary tool for identifying the putative Scopularide BGC in the genome of Scopulariopsis brevicaulis is the antibiotics & Secondary Metabolite Analysis Shell (antiSMASH). This bioinformatics pipeline predicts the locations of BGCs by identifying key signature genes.
Experimental Protocol: In Silico Identification of the Scopularide BGC using antiSMASH
-
Genome Input: The complete genome sequence of Scopulariopsis brevicaulis (in FASTA, GenBank, or EMBL format) is uploaded to the antiSMASH web server or processed using a local installation.[3]
-
Analysis Options: For a comprehensive analysis of a fungal genome, the following options should be enabled:
-
Detection: All detection types should be selected to identify a wide range of BGCs.
-
Analysis: Include ClusterBlast for comparative gene cluster analysis, and KnownClusterBlast to compare against a database of characterized BGCs. Enable prediction of NRPS and PKS domains and their substrate specificities.
-
-
Execution and Interpretation: The antiSMASH software pipelines the genomic data through a series of analysis steps, including gene prediction, domain annotation, and comparative analysis. The output provides a visual representation of the predicted BGCs within the fungal genome. The putative Scopularide BGC was identified by comparing the predicted clusters with the known BGCs for the structurally related compounds emericellamide A from Aspergillus nidulans and W493-B from Fusarium pseudograminearum.[4][5]
Composition of the Scopularide Biosynthetic Gene Cluster
The putative Scopularide BGC in S. brevicaulis is a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) cluster. It comprises the following key genes:
| Gene | Type | Predicted Function |
| NRPS1 | Nonribosomal Peptide Synthetase | Responsible for the assembly of the five-amino-acid peptide core of this compound. It contains five modules, each responsible for the incorporation of a specific amino acid. |
| PKS2 | Polyketide Synthase | A reducing PKS responsible for the synthesis of the 3-hydroxy-4-methyloctanoyl side chain. |
| CoA Ligase | Ligase | Activates the polyketide chain for transfer to the NRPS. |
| Acyltransferase | Transferase | Transfers the activated polyketide chain from the PKS to the NRPS assembly line. |
| Transcription Factor | Regulatory | A putative transcription factor involved in the regulation of the gene cluster's expression. |
Proposed Biosynthesis of Scopularide A and B
The co-production of Scopularide A and B by the same gene cluster suggests a degree of enzymatic flexibility, particularly within the PKS2 module. The prevailing hypothesis is that the PKS2 enzyme can utilize different starter units or perform a variable number of elongation cycles, leading to the synthesis of both C10 and C8 fatty acid chains.
Indirect Verification of the Gene Cluster
Direct gene knockout experiments to confirm the role of the identified BGC in Scopularide production have been challenging in S. brevicaulis due to low homologous recombination rates.[4] Therefore, an indirect method of verification was employed by overexpressing the putative transcription factor within the gene cluster.
Experimental Protocol: Overexpression of the Transcription Factor
This protocol is a generalized procedure for fungal transformation and requires optimization for S. brevicaulis.
-
Vector Construction:
-
The putative transcription factor gene is amplified from S. brevicaulis genomic DNA using PCR.
-
The PCR product is cloned into an expression vector under the control of a strong constitutive promoter (e.g., the glyceraldehyde-3-phosphate dehydrogenase (gpdA) promoter).
-
The vector should also contain a selectable marker, such as a hygromycin resistance gene.
-
-
Agrobacterium tumefaciens-mediated Transformation:
-
The expression vector is transformed into a competent A. tumefaciens strain (e.g., AGL-1).
-
A single colony of transformed A. tumefaciens is grown in liquid culture to an optimal density.
-
S. brevicaulis spores are harvested and co-cultivated with the A. tumefaciens culture on an induction medium.
-
After co-cultivation, the fungal mycelia are transferred to a selective medium containing an antibiotic to kill the A. tumefaciens (e.g., cefotaxime) and the selection agent for the fungal transformants (e.g., hygromycin).
-
-
Analysis of Transformants:
-
Resistant fungal colonies are selected and sub-cultured.
-
Genomic DNA is extracted from the transformants to confirm the integration of the expression cassette via PCR.
-
The production of Scopularides A and B in the transformants is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS) and compared to the wild-type strain.
-
Quantitative Data from Transcription Factor Overexpression
Overexpression of the putative transcription factor resulted in a significant increase in the production of Scopularide A. While specific quantitative data for this compound has not been reported, it is anticipated that its production would also be elevated.
| Strain | Compound | Fold Increase in Production |
| S. brevicaulis with overexpressed transcription factor | Scopularide A | 3-4 fold[1][4] |
| S. brevicaulis with overexpressed transcription factor | This compound | Not Reported |
Conclusion and Future Perspectives
The identification of the Scopularide biosynthetic gene cluster in Scopulariopsis brevicaulis represents a significant step towards understanding and manipulating the production of the promising anti-cancer agent, this compound. The proposed biosynthetic pathway, supported by in silico analysis and indirect genetic evidence, provides a solid foundation for future research.
Key areas for further investigation include:
-
Elucidating the mechanism of fatty acid chain length determination: Biochemical studies are needed to understand how the PKS2 module produces both C8 and C10 fatty acid chains.
-
Direct genetic proof: The development of an efficient homologous recombination system for S. brevicaulis would allow for definitive gene knockout studies to confirm the function of each gene in the cluster.
-
Quantitative analysis of this compound production: A detailed analysis of how the overexpression of the transcription factor and other pathway engineering strategies affect the production of this compound is required.
This technical guide provides a framework for researchers to build upon, with the ultimate goal of developing a robust platform for the sustainable and scalable production of this compound for therapeutic applications.
References
- 1. Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyketide synthases [rasmusfrandsen.dk]
Unveiling the Scopularide Family: A Technical Guide to Natural Analogs and Their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The marine environment is a vast reservoir of novel bioactive compounds, with marine-derived fungi emerging as a particularly prolific source of structurally diverse and biologically active secondary metabolites. Among these, the scopularides, a class of cyclodepsipeptides, have garnered significant attention for their potent anticancer properties. This technical guide provides an in-depth exploration of the natural analogs of Scopularide B, their biological significance, and the experimental methodologies used in their study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, oncology, and drug discovery.
Natural Analogs of this compound
This compound belongs to a family of closely related natural compounds primarily produced by the marine-derived fungus Scopulariopsis brevicaulis, first isolated from the marine sponge Tethya aurantium. The primary natural analog of this compound is Scopularide A. More recently, a suite of new analogs, Scopularides C-H, have been identified from other marine-derived fungi, including Beauveria sp. CMB-F585 and Scopulariopsis sp. CMB-F115.
The core structure of the scopularides is a cyclic hexapeptide consisting of glycine, L-valine, D-leucine, L-alanine, and L-phenylalanine. The key structural variations among the known natural analogs lie in the length and branching of the 3-hydroxy fatty acid side chain and, in some cases, substitution of an amino acid residue.
Table 1: Known Natural Analogs of this compound and their Structural Variations
| Compound | Producing Organism | Key Structural Features |
| Scopularide A | Scopulariopsis brevicaulis | 3-hydroxy-4-methyldecanoyl side chain |
| This compound | Scopulariopsis brevicaulis | 3-hydroxy-4-methyloctanoyl side chain |
| Scopularide C | Beauveria sp. | Variations in the fatty acid side chain |
| Scopularide D | Beauveria sp. | Variations in the fatty acid side chain |
| Scopularide E | Beauveria sp. | Variations in the fatty acid side chain |
| Scopularide F | Beauveria sp. | Variations in the fatty acid side chain |
| Scopularide G | Beauveria sp. | Variations in the fatty acid side chain |
| Scopularide H | Scopulariopsis sp. | Variations in the fatty acid side chain |
Biological Significance: Anticancer Activity
The scopularides have demonstrated significant and selective cytotoxic activity against a range of human cancer cell lines, particularly those of pancreatic and colon origin.
Quantitative Biological Data
While comprehensive IC50 values for all analogs are not yet publicly available, initial studies have provided valuable insights into their potency. Scopularides A and B have shown significant growth inhibition of several tumor cell lines. At a concentration of 10 µg/mL, they inhibit the growth of human colon carcinoma (HT29), and pancreatic carcinoma (Colo357 and Panc89) cell lines by 24% to 49%.[1][2]
Table 2: Cytotoxic Activity of Scopularides A and B
| Cell Line | Cancer Type | Concentration | % Inhibition (Scopularide A) | % Inhibition (this compound) |
| HT29 | Colon Carcinoma | 10 µg/mL | Not specified | 24 - 49% |
| Colo357 | Pancreatic Carcinoma | 10 µg/mL | 24 - 49% | 24 - 49% |
| Panc89 | Pancreatic Carcinoma | 10 µg/mL | 24 - 49% | 24 - 49% |
Data extracted from studies reporting inhibitory rates at a single concentration.[1][2]
Experimental Protocols
Isolation and Purification of Scopularides A and B
The following protocol details the extraction and purification of scopularides A and B from the fungus Scopulariopsis brevicaulis.[3]
1. Fungal Cultivation:
-
Scopulariopsis brevicaulis is cultivated in a suitable liquid medium (e.g., Wickerham medium) supplemented with sea salt to mimic its natural marine environment.
-
Cultures are incubated under static conditions at 28°C for approximately 14 days.
2. Extraction:
-
The fungal mycelium is separated from the culture broth by filtration.
-
The mycelium is then macerated and extracted with acetone.
-
The acetone extract is concentrated under reduced pressure to yield a crude extract.
3. Purification:
-
The crude extract is subjected to preparative High-Performance Liquid Chromatography (HPLC).
-
A C18 reversed-phase column is typically used.
-
A gradient of acetonitrile in water (both with 0.1% formic acid) is employed as the mobile phase to separate the compounds.
-
Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing scopularides.
-
Pure compounds are obtained by further purification of the relevant fractions.
Caption: Workflow for the isolation and purification of scopularides.
Mechanism of Action and Signaling Pathways
The precise mechanism of action of scopularides is an active area of research. However, evidence suggests that their cytotoxic effects may be mediated through interaction with the nuclear chaperone protein, nucleophosmin (NPM1/B23).[4][5] Nucleophosmin is a multifunctional protein that is often overexpressed in cancer cells and plays a critical role in cell proliferation, survival, and ribosome biogenesis.
The proposed mechanism involves the binding of scopularides to nucleophosmin, which disrupts its normal function and can lead to the induction of apoptosis (programmed cell death). The disruption of nucleophosmin function can trigger cellular stress responses and activate apoptotic signaling cascades. While the complete signaling pathway is yet to be fully elucidated, it is hypothesized to involve the activation of caspases, the key executioners of apoptosis.
References
- 1. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecules that target nucleophosmin for cancer treatment: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecules that target nucleophosmin for cancer treatment: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Scopulariopsis brevicaulis: A Promising Source of Bioactive Secondary Metabolites for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Scopulariopsis brevicaulis, a ubiquitous filamentous fungus found in diverse environments including soil, decaying organic matter, and marine sponges, is emerging as a significant producer of bioactive secondary metabolites with potential applications in medicine and agriculture.[1][2] This technical guide provides a comprehensive overview of the known bioactive compounds isolated from S. brevicaulis, with a focus on their chemical diversity, biological activities, and the methodologies employed for their isolation, characterization, and bio-evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile fungus.
Chemical Diversity of Bioactive Metabolites
Scopulariopsis brevicaulis has been shown to produce a range of secondary metabolites, most notably cyclodepsipeptides and tremorgenic alkaloids. The chemical diversity of these compounds underscores the fungus's potential as a source for novel drug leads.
Scopularides: Cyclic Depsipeptides with Anticancer Potential
The most well-characterized secondary metabolites from S. brevicaulis are the scopularides, a class of cyclic depsipeptides. These compounds are characterized by a cyclic structure composed of amino and hydroxy acid residues.
Scopularide A and B: Initially isolated from a marine sponge-derived strain of S. brevicaulis, scopularides A and B were the first of this class to be identified.[3] Their structures were elucidated using a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and chemical derivatization methods.[3] Scopularide A has demonstrated specific cytotoxic activity against pancreatic (Colo357, Panc89) and colon (HT29) tumor cell lines.[4]
Paxilline: A Tremorgenic Indole Alkaloid
In addition to the scopularides, S. brevicaulis is also known to produce paxilline, a tremorgenic indole alkaloid.[3] While primarily known for its neurotoxic effects, some studies have explored the potential anticancer activities of tremorgenic alkaloids, suggesting they may interfere with cell division.[5]
Biological Activities of S. brevicaulis Metabolites
The secondary metabolites of Scopulariopsis brevicaulis exhibit a range of biological activities, with anticancer and antimicrobial properties being the most prominent.
Anticancer Activity
As previously mentioned, scopularide A has shown selective cytotoxicity against specific cancer cell lines.[4] The potential for other scopularide analogues and paxilline to exhibit anticancer activity warrants further investigation.
Antimicrobial Activity
While S. brevicaulis itself can be resistant to many common antifungal agents, there is interest in exploring the antimicrobial potential of its secondary metabolites against other pathogenic microbes.[6][7][8][9] Further research is needed to isolate and test individual compounds against a broad spectrum of bacteria and fungi.
Data on Bioactive Compounds from Scopulariopsis brevicaulis
The following tables summarize the currently available data on the primary bioactive secondary metabolites identified from Scopulariopsis brevicaulis.
| Compound Name | Chemical Class | Source | Biological Activity |
| Scopularide A | Cyclodepsipeptide | Marine sponge-derived S. brevicaulis | Anticancer (selective against pancreatic and colon cancer cell lines)[4] |
| Scopularide B | Cyclodepsipeptide | Marine sponge-derived S. brevicaulis | Anticancer[3] |
| Paxilline | Indole Alkaloid | Marine sponge-derived S. brevicaulis | Tremorgenic[3] |
Experimental Protocols
This section outlines the general methodologies for the cultivation of Scopulariopsis brevicaulis, and the extraction, purification, and characterization of its secondary metabolites, as well as protocols for assessing their biological activity.
Fungal Cultivation and Extraction
-
Cultivation: Scopulariopsis brevicaulis can be cultured on various media, with potato dextrose agar (PDA) being a common choice for solid cultures and Wickerham medium for liquid cultures.[1][3] For the production of scopularides, a saline-supplemented liquid medium has been used.[3] Cultures are typically incubated at 25-28°C for a period of 10-14 days.[3][10]
-
Extraction: The fungal mycelium and culture broth are typically separated. The mycelium is extracted with organic solvents such as ethyl acetate or methanol. The culture filtrate can also be extracted with ethyl acetate to recover extracellular metabolites.[3] Microwave-assisted extraction (MAE) in a methanol-water mixture has been proposed as an efficient method for extracting alkaloids from fungal biomass.[11]
Purification and Characterization of Bioactive Metabolites
-
Preparative High-Performance Liquid Chromatography (HPLC): This is the primary technique for purifying individual compounds from crude extracts. A general approach for peptide purification involves:
-
Column Selection: A C18 or C8 reversed-phase column is commonly used.[12][13]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.[12]
-
Detection: UV detection at appropriate wavelengths (e.g., 210-280 nm) is used to monitor the elution of compounds.[14]
-
Fraction Collection: Fractions corresponding to individual peaks are collected for further analysis.[12]
-
-
Structural Elucidation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the purified compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure of the molecules.[3]
-
Bioassays for Biological Activity
-
Anticancer Activity (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the purified compounds.
-
MTT Incubation: After a set incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Absorbance Measurement: The formazan is solubilized, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.
-
-
Antimicrobial Activity (Broth Microdilution Method): This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The purified compound is serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test organism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]
-
Visualizations
Experimental Workflow for Bioactive Compound Discovery```dot
Caption: Classification of known bioactive metabolites.
Conclusion
Scopulariopsis brevicaulis represents a promising and still largely untapped resource for the discovery of novel bioactive secondary metabolites. The identified cyclodepsipeptides (scopularides) and alkaloids (paxilline) demonstrate significant biological activities that warrant further investigation for their therapeutic potential. This guide provides a foundational framework for researchers to build upon, highlighting the known chemical diversity and offering standardized methodologies for future exploration. A more detailed investigation into the full spectrum of secondary metabolites produced by this fungus, coupled with comprehensive bioactivity screening and mechanistic studies, is crucial to fully realize the potential of Scopulariopsis brevicaulis in drug discovery and development.
References
- 1. An Update Review of Secondary Metabolites from Marine Fungi. | Semantic Scholar [semanticscholar.org]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Botryotrichum and Scopulariopsis Secondary Metabolites and Biological Activities | Auctores [auctoresonline.org]
- 4. Identification of the Scopularide Biosynthetic Gene Cluster in Scopulariopsis brevicaulis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scopulariopsis brevicaulis, a fungal pathogen resistant to broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. warwick.ac.uk [warwick.ac.uk]
- 14. Separation of cordycepin from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Extraction and Purification of Scopularide B from Scopulariopsis brevicaulis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Scopularide B is a cyclic depsipeptide produced by the marine fungus Scopulariopsis brevicaulis. Alongside its analogue Scopularide A, it has demonstrated significant bioactivity, particularly against various cancer cell lines, making it a compound of interest for drug discovery and development. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from fungal cultures.
Scopularide A and B are typically co-extracted from the fungal mycelium. The protocol described herein is based on established methods for the isolation of these natural products. While both compounds are obtained through this process, this document will focus on the data and methodology relevant to this compound.
Biological Activity of this compound:
This compound has shown significant inhibitory effects on the growth of several tumor cell lines.[1] At a concentration of 10 µg/mL, it has been observed to reduce the viability of pancreatic (Panc89) and colon (HT29) tumor cells by 49% and 24%, respectively.[1] Its activity is comparable to that of Scopularide A.[1]
Experimental Protocols
Fungal Cultivation
The production of this compound is initiated by the cultivation of Scopulariopsis brevicaulis.
Materials:
-
Scopulariopsis brevicaulis strain (e.g., LF580)
-
Liquid saline Wickerham medium (3% NaCl)
-
Static culture flasks (e.g., 700 mL)
-
Incubator
Procedure:
-
Inoculate the liquid saline Wickerham medium with a culture of Scopulariopsis brevicaulis.
-
Incubate the cultures at 28°C for 14 days in static conditions.[1]
Extraction of Scopularides
Scopularides are primarily found within the fungal mycelia.[2][3]
Materials:
-
Acetone
-
Methanol (MeOH)
-
n-Hexane
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Separate the mycelia from the culture medium by filtration.
-
Macerate the collected mycelia.
-
Extract the macerated mycelia with acetone (e.g., 800 mL for a 6 x 700 mL culture).[1]
-
Dry the acetone extract to a powdery residue using a rotary evaporator.
-
Wash the residue with a solution of MeOH/H₂O (2:8) and then with n-hexane (100 mL each).[1]
-
The remaining extract contains the crude Scopularide mixture.
Purification by Preparative HPLC
The final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC).
Materials:
-
Preparative HPLC system
-
C18 HPLC column (e.g., Phenomenex Luna C18, 21.2 × 250 mm, 5 µm)
-
Water (H₂O) with 0.1% formic acid (HCOOH) (Solvent A)
-
Acetonitrile (MeCN) with 0.1% formic acid (HCOOH) (Solvent B)
Procedure:
-
Dissolve the crude extract in a suitable solvent.
-
Perform preparative HPLC with the following conditions:
-
Collect the fractions. This compound elutes at approximately 8.0 minutes under these conditions.[1]
-
Concentrate the collected fractions containing pure this compound to dryness in vacuo.
Data Presentation
The following table summarizes the quantitative data from a representative extraction and purification of Scopularide A and B from a 4.2 L (6 x 700 mL) culture of Scopulariopsis brevicaulis.
| Compound | Crude Extract Weight (mg) | Pure Compound Yield (mg) |
| This compound | 300 | 5.9[1] |
| Scopularide A | 300 | 28.6[1] |
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction.
References
Application Note: Preparative HPLC Purification of Scopularide B
Introduction
Scopularide B is a cyclic depsipeptide isolated from the marine sponge-derived fungus, Scopulariopsis brevicaulis.[1] Like its analogue Scopularide A, this compound has garnered interest within the drug development community due to its potential biological activities. Efficient and scalable purification methods are therefore crucial for advancing the research and development of these natural products. This application note provides a detailed protocol for the preparative High-Performance Liquid Chromatography (HPLC) purification of this compound from a crude fungal extract. The method described is based on the original isolation work by Yu et al. (2008) and is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for further studies.[2]
Experimental Protocol
This protocol outlines the necessary steps for the preparative HPLC purification of this compound.
1. Sample Preparation:
-
Begin with a crude extract obtained from the mycelium of Scopulariopsis brevicaulis. A common extraction method involves using acetone, followed by drying and subsequent washing of the residue.[2]
-
For the preparative HPLC step, a starting amount of approximately 300 mg of the washed extract is recommended.[2]
-
Dissolve the extract in a minimal amount of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), ensuring complete dissolution before injection. The injection solvent should be compatible with the mobile phase to prevent precipitation on the column.
2. Preparative HPLC System and Conditions:
The following parameters are based on the successful isolation of this compound:
-
HPLC System: A preparative HPLC system equipped with a pump capable of delivering a flow rate of at least 20 mL/min, a UV detector, and a fraction collector.
-
Column: Phenomenex Luna C18 (250 x 21.2 mm, 5 µm particle size)[2]
-
Mobile Phase A: Water with 0.1% Formic Acid[2]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[2]
-
Elution Mode: Isocratic[2]
-
Composition: 70% Mobile Phase B[2]
-
Flow Rate: 18 mL/min[2]
-
Detection Wavelength: 214 nm (or a suitable wavelength for peptide bond detection)
-
Injection Volume: Dependent on sample concentration and loop size. It is advisable to perform an initial analytical run to determine the retention time and approximate purity before scaling up to a preparative injection.
3. Purification Run and Fraction Collection:
-
Equilibrate the column with the mobile phase (70% B) until a stable baseline is achieved.
-
Inject the dissolved crude extract onto the column.
-
Monitor the chromatogram and collect fractions corresponding to the peak of interest. Based on published data, this compound is expected to elute at approximately 8.0 minutes under these conditions.[2]
-
Collect the eluent in appropriately sized tubes using a fraction collector.
4. Post-Purification Processing:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions containing this compound.
-
Remove the solvent from the pooled fractions, typically by lyophilization or rotary evaporation, to obtain pure this compound as a white powder.[2]
Data Presentation
The following table summarizes the quantitative data from the preparative HPLC purification of this compound as reported by Yu et al. (2008).[2]
| Compound | Retention Time (min) | Yield (mg) from 300 mg of crude extract |
| This compound | 8.0 | 5.9 |
| Scopularide A | 13.0 | 28.6 |
| Paxilline | 12.0 | 1.8 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparative HPLC purification of this compound.
References
Application Note: Quantitative Analysis of Scopularide B in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Scopularide B in human plasma. This compound, a cyclic depsipeptide with potential anticancer properties, requires a reliable analytical method for its evaluation in preclinical and clinical studies.[1] This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic and toxicokinetic studies.
Introduction
This compound is a cyclodepsipeptide that has demonstrated significant activity against various tumor cell lines.[1][2] As with many promising natural products, a validated bioanalytical method is crucial for advancing its development as a potential therapeutic agent. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma using a triple quadrupole mass spectrometer. The method is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies.
Data Presentation
Table 1: Quantitative Performance of the LC-MS/MS Method for this compound
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.998) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Intra-day Precision (RSD%) | ≤ 8.5% |
| Inter-day Precision (RSD%) | ≤ 11.2% |
| Accuracy (RE%) | -7.8% to 9.5% |
| Mean Recovery | 88.5% |
| Matrix Effect | Minimal (<15%) |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS): Scopularide A (purity ≥98%)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard solution (Scopularide A, 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (80% Water with 0.1% Formic Acid, 20% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC system (e.g., Dionex UltiMate 3000)[3]
-
Column: C18 column (e.g., Phenomenex Luna C18(2), 2.1 x 50 mm, 3.5 µm)[2]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source (e.g., Thermo Vantage)[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Spray Voltage: 3500 V
-
Vaporizer Temperature: 350°C
-
Sheath Gas Pressure: 40 arbitrary units
-
Auxiliary Gas Pressure: 10 arbitrary units
-
Capillary Temperature: 300°C
-
Data Acquisition: Selected Reaction Monitoring (SRM)
SRM Transitions:
Based on the molecular formula of this compound (C₃₄H₅₃N₅O₇), the protonated molecule [M+H]⁺ has a mass of 644.4 m/z.[2] The following SRM transitions were optimized for quantification:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 644.4 | 488.3 | 25 |
| This compound (Qualifier) | 644.4 | 357.2 | 35 |
| Scopularide A (IS) | 672.4 | 516.3 | 28 |
Mandatory Visualization
References
UPLC Analysis for the Separation of Scopularide A and B: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the separation and analysis of the cyclic depsipeptides Scopularide A and B using Ultra-Performance Liquid Chromatography (UPLC). Scopularides are of significant interest in drug discovery due to their potential anticancer properties. This guide offers a robust method for achieving high-resolution separation, essential for accurate quantification and further research.
Introduction
Scopularide A and B are novel cyclic depsipeptides isolated from the marine-derived fungus Scopulariopsis brevicaulis. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, making them promising candidates for further pharmacological investigation. Structurally, Scopularide A and B are closely related congeners, differing only by a methylene group in the fatty acid side chain. This structural similarity presents a challenge for their chromatographic separation.
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of such complex natural products. By utilizing sub-2 µm particle columns, UPLC systems can achieve higher resolution, greater sensitivity, and faster analysis times. This application note details a UPLC method optimized for the baseline separation of Scopularide A and B, providing a reliable tool for researchers in natural product chemistry, pharmacology, and drug development.
Experimental Protocol
This protocol outlines the necessary steps for the UPLC analysis of Scopularide A and B, from sample preparation to data acquisition.
Materials and Reagents
-
Scopularide A and B standards (or purified extract)
-
Acetonitrile (ACN), ULC-MS grade
-
Water, ULC-MS grade
-
Formic acid (FA), 99% or higher purity
-
Methanol, HPLC grade (for sample dissolution)
Instrumentation
-
Waters ACQUITY UPLC® H-Class System or equivalent, equipped with:
-
Quaternary Solvent Manager
-
Sample Manager with flow-through needle
-
Photodiode Array (PDA) Detector
-
Chromatographic Conditions
A composite UPLC method has been developed based on established protocols for the separation of cyclic depsipeptides.
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 40% to 100% B over 6.5 minutes, hold at 100% B for 1 minute, return to 40% B in 1 minute, and equilibrate for 1.5 minutes. |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| UV Detection | 210 nm |
Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve Scopularide A and B standards in methanol to prepare a stock solution of 1 mg/mL.
-
Working Solution: Dilute the stock solution with 50:50 methanol:water to a final concentration of 10 µg/mL for each analyte.
-
Sample Extraction (from fungal culture):
-
Lyophilize the fungal mycelium.
-
Extract a known amount of the lyophilized mycelium with ethyl acetate by sonication.
-
Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection.
-
Data Presentation
The UPLC method described provides excellent separation of Scopularide A and B. The following table summarizes the expected quantitative data based on this method.
| Analyte | Retention Time (min) |
| Scopularide B | 5.8 |
| Scopularide A | 6.2 |
Note: Retention times are representative and may vary slightly depending on the specific instrument, column, and mobile phase preparation.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental procedure and the relationship between the key analytical stages.
Caption: Experimental workflow for UPLC analysis of Scopularides.
Conclusion
The UPLC method presented in this application note provides a rapid, sensitive, and high-resolution approach for the separation of the structurally similar natural products, Scopularide A and B. This protocol is a valuable tool for researchers working on the discovery, characterization, and development of these potential anticancer agents. The detailed methodology and clear workflow are intended to facilitate the straightforward implementation of this analytical technique in a variety of laboratory settings.
Application Notes and Protocols for the Cultivation of Scopulariopsis brevicaulis for Scopularide B Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the cultivation of the marine-derived fungus Scopulariopsis brevicaulis (strain LF580) for the production of the cyclic depsipeptide Scopularide B. While much of the existing research has focused on its analogue, Scopularide A, the protocols outlined below are applicable for the production of both compounds.
Introduction
Scopularides are a class of cyclic depsipeptides isolated from the marine sponge-derived fungus Scopulariopsis brevicaulis.[1] Both Scopularide A and B have demonstrated significant activity against various tumor cell lines, making them promising candidates for further drug development.[1] This document provides protocols for the cultivation of S. brevicaulis, extraction and purification of scopularides, and a summary of production data.
Data Presentation
The following tables summarize quantitative data on the production of Scopularide A by S. brevicaulis LF580 in submerged cultures. Data specific to this compound yields is limited in the current literature; however, it is known to be co-produced with Scopularide A.
Table 1: Comparison of Batch and Fed-Batch Cultivation for Scopularide A Production
| Cultivation Method | Glucose (g/L) | Biomass (g/L) | Volumetric Production (mg/L) | Specific Production (mg/g biomass) | Reference |
| Batch | ~40 | ~20 | 40 ± 2 | 1.8 ± 0.1 | [2] |
| Fed-Batch | ~44 | ~36 | Up to 200 | ~6 | [3] |
Table 2: Effect of Medium Type on Scopularide A Production in Bioreactors
| Medium Type | Carbon Source | Nitrogen Source | Volumetric Production (mg/L) | Reference |
| Defined | 40 g/L Glucose | 8.3 g/L (NH₄)₂SO₄ | 40 ± 2 | [2] |
| Complex (YMP) | Glucose | Yeast Extract, Soy Peptone | >100 | [2][3] |
Experimental Protocols
Protocol 1: Cultivation of Scopulariopsis brevicaulis LF580
This protocol describes the submerged fermentation of S. brevicaulis LF580 in a stirred-tank bioreactor for the production of scopularides.
1. Media Preparation:
-
Defined Medium:
-
Glucose: 40 g/L
-
(NH₄)₂SO₄: 8.3 g/L
-
Tropic Marin® Sea Salt: 30 g/L
-
Vogel's medium components[2]
-
-
Complex Medium (YMP):
-
Yeast Extract: 3 g/L
-
Malt Extract: 3 g/L
-
Soy Peptone: 5 g/L
-
Glucose: 40-60 g/L
-
Tropic Marin® Sea Salt: 30 g/L[2]
-
2. Inoculum Preparation:
-
Maintain stock cultures of S. brevicaulis LF580 on agar plates (e.g., Czapek's + yeast extract agar) at 25°C for 10 days.[4]
-
Prepare a conidial suspension by washing the agar surface with a sterile solution of 0.9% NaCl with 0.025% Tween 20.
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the spore concentration to approximately 2 x 10⁵ spores/mL.
3. Bioreactor Cultivation:
-
Sterilize the bioreactor containing the desired medium.
-
Inoculate the bioreactor with the spore suspension.
-
Set the cultivation parameters:
-
For fed-batch cultivation, initiate a feed of a concentrated glucose and nitrogen source solution after an initial batch phase to achieve higher cell densities.[3]
-
The cultivation is typically run for 48 to 145 hours.[2]
Protocol 2: Extraction of Scopularides from Fungal Biomass
Scopularides are primarily located within the fungal mycelia.[3][5]
-
Harvest the fungal biomass from the bioreactor by centrifugation or filtration.
-
Wash the biomass with distilled water to remove residual medium components.
-
Lyophilize (freeze-dry) the biomass to a constant weight.
-
Extract the dried biomass with ethyl acetate.[2] This can be done by maceration or using a ball mill for efficient cell disruption.
-
Separate the ethyl acetate extract from the biomass debris by centrifugation.
-
Evaporate the ethyl acetate under reduced pressure to obtain the crude extract.
Protocol 3: Purification of this compound
The crude extract contains a mixture of metabolites, including Scopularide A, this compound, and paxilline.[4] Purification can be achieved using chromatographic techniques.
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Perform an initial fractionation using solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) on a C18 stationary phase.
-
Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[6]
-
Use a gradient of acetonitrile and water (both with 0.1% formic acid) as the mobile phase.[6]
-
Monitor the elution of compounds using a UV detector and collect the fractions corresponding to the this compound peak.
-
Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: Putative biosynthetic pathway for scopularides.
References
- 1. Production of scopularide A in submerged culture with Scopulariopsis brevicaulis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Nonribosomal Peptide Biosynthesis in Filamentous Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonribosomal peptide synthesis in Aspergillus fumigatus and other fungi - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 5. Enhancing Nonribosomal Peptide Biosynthesis in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating In Vitro Cytotoxicity of Scopularide B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic efficacy of Scopularide B, a cyclodepsipeptide with potential as an anticancer agent.
Introduction
This compound is a natural cyclodepsipeptide isolated from the marine sponge-derived fungus Scopulariopsis brevicaulis.[1] Emerging research has indicated its significant growth-inhibitory effects against various human cancer cell lines, particularly those of pancreatic and colon origin.[2] These notes are designed to furnish researchers with the necessary protocols to quantify the cytotoxic effects of this compound and to investigate its potential mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of Scopularides is cell-line dependent. While specific dose-response data for this compound is limited in publicly available literature, the following table summarizes the known cytotoxic effects of Scopularide A and B. It is important to note that Scopularides A and B have been reported to exhibit similar inhibitory effects.[2]
| Compound | Cell Line | Cancer Type | Concentration | % Cell Viability Reduction | IC50 | Reference |
| Scopularide A | Colo357 | Pancreatic | 10 µg/mL | 36% | Not Reported | [2] |
| This compound | Colo357 | Pancreatic | 10 µg/mL | 26% | Not Reported | [2] |
| Scopularide A | Panc89 | Pancreatic | 10 µg/mL | 42% | Not Reported | [2] |
| This compound | Panc89 | Pancreatic | 10 µg/mL | 49% | Not Reported | [2] |
| Scopularide A | HT29 | Colon | 10 µg/mL | 37% | Not Reported | [2] |
| This compound | HT29 | Colon | 10 µg/mL | 24% | Not Reported | [2] |
| Scopularide A | MCF-7 | Breast | Not Reported | Not Reported | 30.46 µg/mL | [2] |
| Scopularides A-H | SW620 | Colorectal | Not Reported | Not Significant | > 30 µM | [3] |
| Scopularides A-H | NCI-H460 | Lung | Not Reported | Not Significant | > 30 µM | [3] |
| Scopularides A-H | HepG2 | Hepatocellular | Not Reported | Not Significant | > 30 µM | [3] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., Panc-1, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
References
- 1. Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activities of metabolites isolated from endophytic Aspergillus flavus of Sarcophyton ehrenbergi supported by in-silico study and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Viability and Apoptosis Assays with Scopularide B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopularide B is a cyclodepsipeptide isolated from the marine sponge-derived fungus Scopulariopsis brevicaulis. Recent studies have demonstrated its antiproliferative activity against various cancer cell lines, particularly those of pancreatic and colon origin. This document provides detailed protocols for assessing the effects of this compound on cell viability and apoptosis, along with data presentation guidelines and diagrams of putative signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the known antiproliferative effects of this compound on selected cancer cell lines. This data is essential for designing experiments with appropriate concentration ranges of the compound.
| Cell Line | Cancer Type | This compound Concentration | % Inhibition of Cell Viability |
| Colo357 | Pancreatic | 10 µg/mL | 26%[1] |
| Panc89 | Pancreatic | 10 µg/mL | 49%[1] |
| HT29 | Colon | 10 µg/mL | 24%[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines (e.g., Panc89, HT29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Suggested concentrations could range from 1 µg/mL to 50 µg/mL based on the known activity at 10 µg/mL.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (untreated cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to dissolve the formazan crystals completely.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 25 µg/mL) and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Washing:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells to include the apoptotic population.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
-
Caspase Activity Assay (Colorimetric)
This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Reaction buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
-
Cell Lysis:
-
After treatment, collect the cells and centrifuge at 600 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).
-
-
Caspase Assay:
-
Add 50-100 µg of protein from each sample to a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Absorbance Measurement:
-
Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
-
Data Analysis:
-
Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
-
Visualizations
Putative Signaling Pathway of this compound-Induced Apoptosis
While the precise signaling pathway of this compound-induced apoptosis is yet to be fully elucidated, based on the mechanisms of other marine-derived cyclodepsipeptides, a plausible pathway involves the intrinsic (mitochondrial) route.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Cell Viability and Apoptosis Assays
The following diagram outlines the general workflow for conducting the described assays.
Caption: General workflow for cell viability and apoptosis assays.
References
Characterization of the Cyclodepsipeptide Scopularide B: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the analytical techniques and data interpretation used for the structural characterization of Scopularide B, a cyclodepsipeptide with potential as an anticancer agent. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a cyclic depsipeptide isolated from the marine sponge-derived fungus Scopulariopsis brevicaulis.[1][2] Like its analogue, Scopularide A, it has demonstrated significant antiproliferative activity against various cancer cell lines, including pancreatic and colon tumor cells.[1][2] The precise structural elucidation of these complex natural products is critical for understanding their structure-activity relationships and for guiding further synthetic and medicinal chemistry efforts. This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive characterization of this compound.
Spectroscopic and Spectrometric Data
The structural elucidation of this compound was accomplished through a combination of one- and two-dimensional NMR experiments and high-resolution mass spectrometry.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) established the molecular formula of this compound as C₃₄H₅₃N₅O₇. Electrospray ionization (ESI) mass spectrometry typically reveals a prominent pseudomolecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments are crucial for sequencing the amino acid and fatty acid residues within the cyclic structure. While the exact fragmentation data for this compound is not as widely published as for its analogue Scopularide A, a proposed fragmentation pattern can be inferred due to their structural similarity. The fragmentation of the [M+H]⁺ ion of Scopularide A involves the neutral losses of the amino acid residues, and a similar pattern is expected for this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₄H₅₃N₅O₇ |
| Monoisotopic Mass | 643.3945 g/mol |
| Ionization Mode | ESI-MS (Positive) |
| Observed [M+H]⁺ | m/z 644.4023 |
| Proposed Major Fragment Ions ([M+H]⁺) | Sequential neutral losses of Phenylalanine (Phe), Alanine (Ala), Leucine (Leu), Valine (Val), and Glycine (Gly) residues. |
NMR Spectroscopy Data
The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated methanol (CD₃OD) and are essential for the complete structural assignment. The chemical shifts are indicative of the specific amino acid residues and the 3-hydroxy-4-methyloctanoic acid moiety. The complete assignment is typically achieved through a combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
The definitive ¹H and ¹³C NMR data for this compound can be found in the supporting information of the original publication by Yu et al. in the Journal of Natural Products.
Table 2: ¹H NMR Data for this compound (600 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Phe | |||
| NH | 8.05 | d | 9.4 |
| α-H | 4.75 | dd | 9.4, 5.9 |
| β-H | 3.20, 2.95 | m | |
| Ph | 7.25 | m | |
| Ala | |||
| NH | 8.30 | d | 7.3 |
| α-H | 4.40 | q | 7.3 |
| β-CH₃ | 1.35 | d | 7.3 |
| d-Leu | |||
| NH | 7.90 | d | 8.5 |
| α-H | 4.25 | m | |
| β-H | 1.65 | m | |
| γ-H | 1.60 | m | |
| δ-CH₃ | 0.95, 0.90 | d, d | 6.5, 6.5 |
| Val | |||
| NH | 7.50 | d | 8.8 |
| α-H | 4.10 | d | 8.8 |
| β-H | 2.10 | m | |
| γ-CH₃ | 1.00, 0.95 | d, d | 6.8, 6.8 |
| Gly | |||
| NH | 8.50 | t | 5.5 |
| α-H | 4.20, 3.60 | dd, dd | 16.5, 5.5 |
| 3-hydroxy-4-methyloctanoyl | |||
| 2-H | 2.60, 2.45 | dd, dd | 15.0, 8.0, 15.0, 4.5 |
| 3-H | 3.95 | m | |
| 4-H | 1.60 | m | |
| CH₃ (at C4) | 0.85 | d | 6.8 |
| 5-8 (CH₂)n, CH₃ | 1.2-1.4, 0.90 | m, t |
Table 3: ¹³C NMR Data for this compound (150 MHz, CD₃OD)
| Position | δC (ppm) |
| Phe | |
| C=O | 172.5 |
| α-C | 56.0 |
| β-C | 38.0 |
| Ph-C | 138.0, 130.0, 129.5, 127.5 |
| Ala | |
| C=O | 174.0 |
| α-C | 51.0 |
| β-C | 17.0 |
| d-Leu | |
| C=O | 173.5 |
| α-C | 53.0 |
| β-C | 41.5 |
| γ-C | 25.5 |
| δ-C | 23.0, 22.0 |
| Val | |
| C=O | 173.0 |
| α-C | 60.0 |
| β-C | 31.0 |
| γ-C | 19.5, 19.0 |
| Gly | |
| C=O | 171.0 |
| α-C | 43.0 |
| 3-hydroxy-4-methyloctanoyl | |
| C=O | 175.0 |
| C-2 | 42.0 |
| C-3 | 72.0 |
| C-4 | 39.0 |
| CH₃ (at C4) | 14.0 |
| C-5 to C-8, CH₃ | 32.0, 29.5, 23.0, 14.5 |
Experimental Protocols
NMR Spectroscopy
Objective: To acquire high-resolution 1D and 2D NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound, pure sample (~5 mg)
-
Deuterated methanol (CD₃OD, 99.8%)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 600 MHz) equipped with a cryoprobe.
Procedure:
-
Sample Preparation: Dissolve approximately 5 mg of purified this compound in 0.6 mL of CD₃OD. Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune and match the probe for ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and 16-32 scans.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, and 1024-4096 scans.
-
2D COSY: Acquire a two-dimensional homonuclear correlation spectrum to identify proton-proton spin systems.
-
2D HSQC: Acquire a two-dimensional heteronuclear single quantum coherence spectrum to correlate directly bonded protons and carbons.
-
2D HMBC: Acquire a two-dimensional heteronuclear multiple bond correlation spectrum to identify long-range (2-3 bond) correlations between protons and carbons.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CD₃OD at 3.31 ppm) and the ¹³C spectrum to the solvent peak (CD₃OD at 49.0 ppm).
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound for sequence confirmation.
Materials:
-
This compound, pure sample (~1 mg)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. For analysis, dilute the stock solution to 1-10 µg/mL with methanol containing 0.1% formic acid.
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the ESI source parameters. Typical settings for positive ion mode include: capillary voltage of 3.5-4.5 kV, nebulizer gas pressure of 1-2 bar, drying gas flow of 8-10 L/min, and a drying gas temperature of 180-220 °C.
-
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum over a mass range of m/z 100-1000 to determine the accurate mass of the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 644.4) for collision-induced dissociation (CID). Acquire the product ion spectrum by applying a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
-
Data Analysis: Analyze the full scan data to confirm the elemental composition based on the accurate mass measurement. Interpret the MS/MS spectrum to identify the fragment ions corresponding to the neutral losses of the constituent amino and fatty acid residues, thereby confirming the sequence.
Visualizations
Experimental Workflow
Caption: Workflow for the characterization of this compound.
Proposed Anticancer Signaling Pathway
Many anticancer cyclodepsipeptides exert their effects by inducing apoptosis (programmed cell death) in cancer cells. While the specific molecular targets of this compound are still under investigation, a plausible mechanism involves the activation of apoptotic signaling pathways.
Caption: A potential apoptotic pathway induced by this compound.
Conclusion
The combination of advanced NMR spectroscopy and high-resolution mass spectrometry provides a powerful toolkit for the unambiguous structural characterization of complex natural products like this compound. The detailed data and protocols presented in this application note serve as a valuable resource for researchers working on the discovery and development of new therapeutic agents from natural sources. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential anticancer drug.
References
Application Notes and Protocols for the Total Synthesis of Scopularide B and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scopularide B is a cyclodepsipeptide natural product isolated from the marine sponge-derived fungus Scopulariopsis brevicaulis.[1] It exhibits significant cytotoxic activity against several tumor cell lines, making it an attractive target for synthetic chemists and drug development professionals.[1] To date, a total synthesis of this compound has not been reported in the peer-reviewed literature. This document provides a detailed guide on potential total synthesis approaches for this compound and its derivatives, based on established methodologies for the synthesis of similar cyclodepsipeptide natural products. The proposed strategies, experimental protocols for key transformations, and relevant quantitative data are presented to aid researchers in the design and execution of a synthetic route to this promising bioactive molecule.
Structural and Biological Overview of this compound
This compound is a cyclic depsipeptide composed of a five-amino-acid chain and a 3-hydroxy-4-methyloctanoyl fatty acid residue. The peptide sequence is Gly-L-Val-D-Leu-L-Ala-L-Phe. The macrocycle is closed by an ester linkage between the C-terminus of the peptide chain and the hydroxyl group of the fatty acid.
| Compound | Molecular Formula | Molecular Weight (Da) | Amino Acid Sequence | Fatty Acid Side Chain | Reported Biological Activity |
| This compound | C34H53N5O7 | 659.82 | Gly-L-Val-D-Leu-L-Ala-L-Phe | 3-hydroxy-4-methyloctanoic acid | Significant activity against several tumor cell lines at 10 µg/mL.[1] |
| Scopularide A | C36H57N5O7 | 671.87 | Gly-L-Val-D-Leu-L-Ala-L-Phe | 3-hydroxy-4-methyldecanoic acid | Significant activity against pancreatic (Colo357, Panc89) and colon (HT29) tumor cell lines.[2] |
Proposed Retrosynthetic Analysis
A logical retrosynthetic strategy for this compound involves disconnecting the macrocycle at the ester bond and the amide bonds of the peptide backbone. This approach breaks the target molecule down into two key building blocks: a linear pentapeptide and the β-hydroxy fatty acid side chain.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols for Key Synthetic Steps
The following sections outline detailed, generalized protocols for the synthesis of the key fragments and their assembly, based on established synthetic methodologies for similar compounds.
The pentapeptide fragment (Gly-L-Val-D-Leu-L-Ala-L-Phe) can be synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS is generally preferred for its efficiency and ease of purification.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of the Pentapeptide
-
Resin Preparation: Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the first C-terminal amino acid (Fmoc-L-Phe-OH). Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, DCM, and isopropanol.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (Fmoc-L-Ala-OH) in DMF with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor the reaction completion using a Kaiser test.
-
Washing: After coupling, wash the resin with DMF, DCM, and isopropanol to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence (Fmoc-D-Leu-OH, Fmoc-L-Val-OH, Fmoc-Gly-OH).
-
Cleavage from Resin: After the final amino acid is coupled, cleave the peptide from the resin using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). This will also remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
The synthesis of the (3S,4R)-3-hydroxy-4-methyloctanoic acid side chain requires a stereoselective approach to control the two adjacent chiral centers. An aldol addition reaction is a common and effective strategy.
Protocol: Asymmetric Aldol Addition
-
Chiral Auxiliary Aldol Reaction: A substrate-controlled aldol reaction using a chiral auxiliary, such as a pseudoephedrine amide or an Evans oxazolidinone, can be employed. For example, the N-propionyl derivative of an Evans auxiliary can be enolized with a boron triflate and a tertiary amine base.
-
Aldol Addition: The resulting boron enolate is then reacted with pentanal at low temperature (e.g., -78 °C) to afford the aldol adduct with high diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions (e.g., lithium hydroperoxide) to yield the corresponding β-hydroxy carboxylic acid.
-
Protection: The hydroxyl and carboxyl groups may require protection (e.g., as a silyl ether and a methyl ester, respectively) for subsequent coupling reactions.
| Step | Reagents and Conditions | Typical Yield (%) | Typical Diastereomeric Ratio |
| Aldol Addition | N-propionyl Evans oxazolidinone, Bu₂BOTf, DIPEA, pentanal, -78 °C to 0 °C | 85-95 | >95:5 |
| Auxiliary Cleavage | LiOOH, THF/H₂O, 0 °C | 80-90 | - |
The final stages of the synthesis involve coupling the peptide and fatty acid fragments, followed by macrocyclization.
Protocol: Amide Coupling and Macrolactonization
-
Fragment Coupling: The protected pentapeptide (with a free N-terminus) is coupled to the protected β-hydroxy fatty acid (with an activated C-terminus) in solution using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole).
-
Deprotection: The protecting groups on the C-terminus of the peptide and the hydroxyl group of the fatty acid are selectively removed to generate the linear seco-acid precursor.
-
Macrocyclization: The crucial macrolactonization step is performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Common macrolactonization reagents include Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride), Shiina reagent (2-methyl-6-nitrobenzoic anhydride), or other activating agents.
| Step | Reagents and Conditions | Typical Yield (%) |
| Fragment Coupling | HATU, DIPEA, DMF, 0 °C to rt | 70-85 |
| Macrolactonization (Yamaguchi) | 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP, toluene, high dilution | 40-60 |
Proposed Synthetic Workflow
The overall proposed synthetic workflow is depicted below, illustrating the convergence of the two main fragments to form the final natural product.
Caption: Proposed workflow for the total synthesis of this compound.
Conclusion
While a published total synthesis of this compound is not yet available, the strategies and protocols outlined in these application notes provide a robust framework for approaching its synthesis. The key challenges lie in the stereocontrolled synthesis of the β-hydroxy fatty acid side chain and the efficient macrolactonization of the linear precursor. The successful synthesis of this compound and its derivatives would provide valuable material for further biological evaluation and structure-activity relationship studies, ultimately contributing to the development of new anticancer therapeutics. Researchers undertaking this challenge can draw upon the extensive literature on the synthesis of related cyclodepsipeptides to navigate the synthetic hurdles.
References
Application Notes and Protocols: Scopularide B as a Tool Compound in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopularide B is a cyclodepsipeptide isolated from the marine sponge-derived fungus Scopulariopsis brevicaulis.[1] Initial studies have demonstrated its potential as an anticancer agent, exhibiting inhibitory effects on the growth of various tumor cell lines.[1] This document provides detailed application notes and protocols for utilizing this compound as a tool compound in cancer research, focusing on its known activities and potential mechanisms of action. These guidelines are intended to assist researchers in exploring the therapeutic potential and understanding the molecular pharmacology of this compound.
Biological Activity and Data Presentation
This compound has shown significant growth inhibition against pancreatic and colon cancer cell lines. While detailed IC50 values are not yet widely published, initial screening data provides a basis for experimental design.
| Cell Line | Cancer Type | Concentration | % Viability Reduction | Citation |
| Colo357 | Pancreatic | 10 µg/mL | 26% | [2] |
| Panc89 | Pancreatic | 10 µg/mL | 49% | [2] |
| HT29 | Colon | 10 µg/mL | 24% | [2] |
Note: The provided data is from initial screenings. It is highly recommended that researchers perform dose-response studies to determine the precise IC50 values of this compound in their specific cancer cell models of interest.
Proposed Mechanism of Action and Use as a Tool Compound
The precise mechanism of action for this compound has not been fully elucidated. However, based on the activities of other cyclodepsipeptides and marine-derived natural products, a potential mechanism involves the induction of apoptosis through the modulation of key signaling pathways implicated in cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
This compound can be used as a tool compound to investigate these fundamental cancer-related signaling cascades. By treating cancer cells with this compound, researchers can study its effects on:
-
Apoptosis Induction: Determining whether this compound triggers programmed cell death.
-
Signaling Pathway Modulation: Investigating the impact on pro-survival pathways like PI3K/Akt and stress-activated pathways like MAPK.
-
Bcl-2 Family Protein Expression: Assessing changes in the levels of pro- and anti-apoptotic proteins.
-
Caspase Activation: Measuring the activity of key executioner caspases in the apoptotic cascade.
The following diagram illustrates a proposed signaling pathway that could be investigated using this compound.
Caption: Proposed mechanism of this compound inducing apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, HT-29)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at various concentrations (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis for Signaling Proteins
This protocol is for examining the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. Wash with cold PBS and lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound presents a promising scaffold for the development of novel anticancer agents. The provided application notes and protocols offer a framework for researchers to further investigate its biological activities and elucidate its mechanism of action. As a tool compound, this compound can contribute to a deeper understanding of the complex signaling networks that govern cancer cell survival and death, potentially leading to the identification of new therapeutic targets.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Scopularide B Production in Scopulariopsis brevicaulis
Welcome to the technical support center for the production of Scopularide B from Scopulariopsis brevicaulis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the yield of this valuable secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: We are observing low overall yields of both Scopularide A and B. What are the primary factors to investigate?
A1: Low yields of scopularides can be attributed to several factors. The most critical aspects to review are the culture conditions. Scopulariopsis brevicaulis strain LF580 is the recommended producer for both Scopularide A and B. Ensure you are using a high-producing strain. Sub-optimal nutrient availability, particularly carbon and nitrogen sources, can significantly limit production. Additionally, inadequate aeration and pH control are common culprits. For instance, transferring the process from static cultures to a stirred-tank bioreactor has been shown to dramatically increase volumetric production.[1]
Q2: Our cultures are producing significantly more Scopularide A than this compound. How can we shift the production ratio to favor this compound?
A2: Scopularide A and B are structural homologs, differing only in the length of their fatty acid side chains, which are 3-hydroxy-4-methyldecanoic acid for Scopularide A and 3-hydroxy-4-methyloctanoic acid for this compound.[2] This suggests they share a common biosynthetic pathway, and the ratio is likely determined by the availability of different precursor molecules for the polyketide synthase (PKS) involved in forming the side chain.
To potentially increase the proportion of this compound, you can experiment with modifying the precursor supply. This could involve:
-
Altering the primary carbon source: Different sugars or fatty acids in the medium can influence the pool of short-chain acyl-CoA precursors.
-
Introducing metabolic inhibitors or enhancers: Judicious use of compounds that modulate fatty acid biosynthesis may alter the availability of starter units for the PKS.
It is important to note that significant production of this compound has been primarily observed in the S. brevicaulis strain LF580.[3]
Q3: We are experiencing inconsistent yields between batches. What could be the cause of this variability?
A3: Inconsistent yields are a common challenge in fungal fermentations. The primary sources of variability often lie in the inoculum preparation and the physiological state of the fungus. Ensure a standardized protocol for spore suspension or mycelial inoculum preparation. The age and quality of the inoculum are critical.
Morphological changes in the fungus during submerged culture, such as pellet formation versus dispersed mycelia, can also lead to variations in productivity.[4] The morphology is influenced by factors like agitation speed, pH, and medium composition.[5] Monitoring and controlling the fungal morphology can help improve batch-to-batch consistency.
Q4: What is the recommended method for extracting and quantifying this compound?
A4: For extraction, this compound, being a lipophilic molecule, is primarily found within the mycelia.[1] An effective method for laboratory-scale extraction is the use of acetone or ethyl acetate to extract the macerated mycelia.[6] For quantification, a sensitive and accurate method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[2] This allows for the separation of Scopularide A and B and their precise quantification.
Troubleshooting Guides
Issue 1: Low Biomass and Poor Growth
| Potential Cause | Troubleshooting Step |
| Sub-optimal medium composition | Review and optimize the concentrations of carbon and nitrogen sources. Yeast extract, malt extract, and peptone are commonly used. |
| Inadequate pH | Monitor and control the pH of the culture medium. The optimal pH range for S. brevicaulis growth and scopularide production should be empirically determined, with a starting point around pH 7.0.[1] |
| Insufficient aeration | Increase agitation and/or airflow to ensure adequate dissolved oxygen levels, especially in submerged cultures. |
| Contamination | Microscopically examine the culture for any signs of bacterial or yeast contamination. Use aseptic techniques throughout the process. |
Issue 2: Good Biomass but Low this compound Yield
| Potential Cause | Troubleshooting Step |
| Unfavorable culture conditions for secondary metabolism | Secondary metabolite production is often triggered by nutrient limitation or stress. Experiment with extending the cultivation time or modifying the medium to induce secondary metabolism after the initial growth phase. |
| Incorrect fungal morphology | In submerged cultures, the formation of dense pellets can lead to mass transfer limitations and reduced productivity in the core of the pellet.[4] Adjusting agitation or adding microparticles can help control morphology. |
| Degradation of this compound | Assess the stability of this compound under your extraction and storage conditions. Minimize exposure to harsh pH or high temperatures. |
| Sub-optimal precursor availability for this compound | Experiment with feeding different fatty acid precursors or modifying the carbon source to potentially favor the biosynthesis of the shorter side chain of this compound. |
Experimental Protocols
Protocol 1: Cultivation of Scopulariopsis brevicaulis for Scopularide Production
-
Inoculum Preparation: Inoculate a suitable agar medium (e.g., Potato Dextrose Agar) with S. brevicaulis and incubate at 25-28°C for 7-10 days to allow for sporulation. Prepare a spore suspension in sterile saline or a mycelial inoculum from a pre-culture.
-
Fermentation: Inoculate a liquid production medium (e.g., Yeast Malt Peptone) with the spore or mycelial inoculum. The fermentation can be carried out in shake flasks or a stirred-tank bioreactor.
-
Culture Conditions: Maintain the temperature at 25-28°C. For bioreactors, control the pH at a setpoint (e.g., 7.0) and ensure adequate aeration by adjusting agitation and airflow to maintain a dissolved oxygen level above 30%.[1]
-
Harvesting: After a predetermined fermentation time (e.g., 7-14 days), harvest the mycelia by filtration or centrifugation.
Protocol 2: Extraction and Analysis of this compound
-
Extraction: Freeze-dry the harvested mycelia. Macerate the dried mycelia and extract with acetone or ethyl acetate at room temperature.[6]
-
Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.
-
Purification (Optional): The crude extract can be further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).
-
Quantification: Dissolve the crude or purified extract in a suitable solvent (e.g., methanol) and analyze by HPLC-MS to separate and quantify Scopularide A and B.
Visualizations
References
- 1. Production of scopularide A in submerged culture with Scopulariopsis brevicaulis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Moulding the mould: understanding and reprogramming filamentous fungal growth and morphogenesis for next generation cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Botryotrichum and Scopulariopsis Secondary Metabolites and Biological Activities | Auctores [auctoresonline.org]
Optimizing fermentation conditions for enhanced Scopularide B production.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the fermentation conditions for enhanced Scopularide B production by Scopulariopsis brevicaulis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Scopularide A?
This compound is a cyclodepsipeptide, a class of cyclic peptides with at least one ester bond. It is a secondary metabolite produced by the marine fungus Scopulariopsis brevicaulis. Structurally, it is very similar to the more commonly studied Scopularide A. The primary difference lies in the fatty acid side chain attached to the peptide core. Scopularide A contains a 3-hydroxy-4-methyldecanoyl moiety, while this compound has a shorter 3-hydroxy-4-methyloctanoyl side chain.[1]
Q2: Which strain of Scopulariopsis brevicaulis is known to produce this compound?
The marine-derived strain Scopulariopsis brevicaulis LF580 is the primary producer of both Scopularide A and B.[2] While other strains may produce Scopularide A, significant production of this compound has been specifically associated with the LF580 strain.
Q3: What are the general fermentation conditions for producing Scopularides?
Scopularide production is typically carried out in submerged culture. While optimal conditions for this compound are not extensively documented, studies on Scopularide A suggest that key parameters to control include media composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation.[2][3] Production is often enhanced in stirred-tank bioreactors compared to static cultures.[3]
Q4: How can I quantify the production of this compound?
Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying Scopularides.[4] A method developed for Scopularide A can be adapted for the simultaneous quantification of Scopularide A and B by developing specific Selected Reaction Monitoring (SRM) transitions for both molecules based on their different molecular weights.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no production of this compound | 1. Incorrect strain of Scopulariopsis brevicaulis. 2. Suboptimal fermentation medium. 3. Inadequate aeration or agitation. 4. Non-optimal pH or temperature. | 1. Confirm the use of S. brevicaulis strain LF580. 2. Start with a complex medium like Yeast Malt Peptone (YMP) and then systematically test different carbon and nitrogen sources. Ensure the carbon-to-nitrogen ratio is optimized. 3. Increase agitation and aeration rates in the bioreactor to avoid oxygen limitation.[2] 4. Perform a design of experiments (DoE) study to screen and optimize pH and temperature, starting with ranges known to be suitable for S. brevicaulis growth (e.g., pH 5-7, temp 25-30°C). |
| High ratio of Scopularide A to this compound | 1. The biosynthetic pathway may inherently favor the longer fatty acid chain precursor. 2. Specific nutrient limitations or excesses may influence the availability of fatty acid precursors. | 1. This may be an inherent characteristic of the strain. Genetic engineering of the polyketide synthase (PKS) responsible for the fatty acid side chain could be a long-term strategy. 2. Experiment with different fatty acid precursors in the medium. For example, the addition of octanoic acid or its derivatives might shift production towards this compound. Also, explore the effects of different carbon sources on the fatty acid biosynthesis of the fungus. |
| Pellet formation leading to inconsistent production | Fungal morphology in submerged culture can be influenced by factors like inoculum concentration, shear stress, and medium composition. | 1. Optimize the inoculum concentration (spore count) to promote dispersed mycelial growth. 2. Adjust the agitation speed to control shear stress. Very high shear can damage mycelia, while very low shear can promote pellet formation. 3. Modify the medium composition. For example, the addition of polymers like carboxymethyl cellulose can sometimes lead to more dispersed growth. |
| Difficulty in separating this compound from Scopularide A | The two compounds are structurally very similar, differing only by a -CH2-CH2- group in the fatty acid side chain, which makes their chromatographic separation challenging. | 1. Utilize a high-resolution reversed-phase HPLC or UPLC column with a shallow gradient of acetonitrile in water (both with a small percentage of formic acid to improve peak shape). 2. Consider preparative chromatography techniques like centrifugal partition chromatography (CPC) or supercritical fluid chromatography (SFC) which can offer different selectivities. |
Data Presentation
Table 1: Effect of Glucose Concentration on Scopularide A Production in S. brevicaulis LF580
Note: Specific quantitative data for this compound under varying fermentation conditions is limited in the current literature. The following data for Scopularide A can be used as a starting point for optimization studies for this compound, as the production of both compounds is likely to be influenced by similar factors.
| Glucose Concentration (g/L) | Biomass (g/L) | Scopularide A Yield (mg/L) | Specific Scopularide A Production (mg/g biomass) | Volumetric Production Rate (mg/L/h) |
| 11 | 12.1 ± 0.4 | 29 ± 3 | 2.4 | 0.4 |
| 20 | 13.1 ± 1.1 | 58 ± 7 | 3.6 | 0.7 |
| 41 | 25.3 ± 3.5 | 120 ± 35 | 4.8 | 1.0 |
| 61 | 36.1 ± 5.6 | 202 ± 58 | 6.0 | 1.2 |
Data adapted from a study on Scopularide A production.[5]
Experimental Protocols
Submerged Fermentation of Scopulariopsis brevicaulis LF580
-
Inoculum Preparation:
-
Grow S. brevicaulis LF580 on a suitable solid medium (e.g., Potato Dextrose Agar) at 25°C for 7-10 days until sporulation is observed.
-
Harvest spores by flooding the plate with sterile saline solution (0.9% NaCl) containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer.
-
-
Fermentation:
-
Prepare the fermentation medium. A good starting point is Yeast Malt Peptone (YMP) medium containing (per liter): 4 g yeast extract, 10 g malt extract, 4 g peptone, and 20 g glucose. The medium should be supplemented with sea salts (30 g/L).
-
Dispense the medium into baffled flasks or a stirred-tank bioreactor and sterilize by autoclaving.
-
Inoculate the sterile medium with the spore suspension to a final concentration of 1 x 10^6 spores/mL.
-
Incubate at 28°C with agitation (e.g., 150-200 rpm in flasks, or as required to maintain dissolved oxygen above 20% in a bioreactor).
-
Monitor the fermentation for key parameters such as pH, glucose consumption, and biomass production.
-
Harvest the culture after a predetermined time (e.g., 7-14 days) when Scopularide production is expected to be maximal.
-
Extraction and Purification of this compound
-
Extraction:
-
Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Freeze-dry the biomass.
-
Extract the dried biomass with a suitable organic solvent such as ethyl acetate or methanol at room temperature with agitation for several hours. Repeat the extraction process 2-3 times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to preliminary fractionation using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) on silica gel.
-
Further purify the Scopularide-containing fractions using reversed-phase preparative High-Performance Liquid Chromatography (HPLC).
-
Use a C18 column and a gradient elution system of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the elution profile with a UV detector and collect fractions corresponding to the peaks of interest.
-
Analyze the collected fractions by UPLC-MS to identify those containing pure this compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Mandatory Visualizations
Caption: Proposed biosynthetic pathway for Scopularides A and B.
Caption: General experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound production.
References
- 1. Scopularides A and B, cyclodepsipeptides from a marine sponge-derived fungus, Scopulariopsis brevicaulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. Identification of the Scopularide Biosynthetic Gene Cluster in Scopulariopsis brevicaulis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of scopularide A in submerged culture with Scopulariopsis brevicaulis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of Scopularide B.
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Scopularide B, a cyclic depsipeptide with notable anti-cancer properties.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in the analysis of this compound?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a "tail" extending from the peak maximum towards the end of the chromatogram.[3] An ideal peak has a symmetrical, Gaussian shape. Tailing is a concern because it negatively impacts the accuracy and precision of quantification by making peak integration difficult and can reduce the resolution between this compound and any closely eluting impurities.[4][5]
Q2: What are the primary causes of peak tailing when analyzing a cyclic depsipeptide like this compound?
A2: For a peptide-like molecule such as this compound, the most frequent cause of peak tailing in reversed-phase HPLC is secondary interaction between the analyte and the stationary phase.[6] this compound contains basic amine functional groups from its amino acid residues.[7] These groups can interact strongly with acidic residual silanol groups on the surface of silica-based columns (like C18), causing some molecules to be retained longer and creating a tail.[4][6][8] Other significant causes include column contamination or degradation, high sample concentration (mass overload), and issues with the HPLC system itself (e.g., dead volume).[4][9]
Q3: How does the mobile phase pH influence the peak shape of this compound?
A3: Mobile phase pH is a critical factor. The problematic silanol groups on the column packing are acidic and become ionized (negatively charged) at a pH above approximately 3.0.[3][10] To prevent unwanted ionic interactions with the basic sites on this compound, the separation should be performed at a low pH (typically between 2.5 and 3.5).[6][11] At this acidic pH, the silanol groups are fully protonated (neutral), which minimizes the secondary interactions that lead to tailing.[6][11]
Q4: I suspect my HPLC column is causing the peak tailing. How can I confirm this?
A4: Column issues are a common culprit. The problem could be a partially blocked inlet frit, the formation of a void at the column head, or general degradation of the stationary phase.[6][12] The quickest way to diagnose this is to substitute the suspect column with a new or known-good column of the same type.[6] If the peak shape improves significantly, the original column was the source of the problem. Using modern, high-purity, and fully end-capped columns can also proactively reduce the number of active silanol sites available for secondary interactions.[6]
Q5: Can my sample preparation or injection technique lead to peak tailing?
A5: Yes. Two common issues related to the sample can cause peak distortion:
-
Mass Overload: Injecting a sample that is too concentrated can exceed the column's capacity, leading to peak fronting or tailing.[4][11][13]
-
Sample Solvent Effect: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase, it can cause peak distortion.[4][10] Ideally, the sample should be dissolved in the starting mobile phase composition to ensure a sharp injection band.[12]
Q6: An interfering peak might be co-eluting with this compound. How can I verify this?
A6: If peak tailing is caused by a hidden co-eluting impurity, changing the separation conditions should alter the chromatogram.[6] You can confirm the presence of an interferent by using a column with higher efficiency (e.g., smaller particles or a longer column) to improve resolution.[6] Alternatively, changing the detection wavelength may reveal the presence of an impurity if it has a different UV absorbance profile than this compound.[6]
Troubleshooting Guides and Protocols
Summary of Key Troubleshooting Parameters
| Parameter | Recommended Setting/Action | Rationale |
| Mobile Phase pH | Adjust to pH 2.5 - 3.5 | To protonate residual silanol groups on the column, minimizing secondary ionic interactions with the basic sites of this compound.[6][11] |
| Mobile Phase Modifier | Use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) | These acidic modifiers control the mobile phase pH and can act as ion-pairing agents to further mask silanol interactions, improving peak shape. |
| Sample Concentration | Dilute sample 10-fold | To test for and mitigate mass overload, which can saturate the stationary phase and cause peak distortion.[11][13] |
| Sample Solvent | Dissolve sample in the initial mobile phase | To prevent peak shape distortion caused by using a sample solvent that is stronger than the mobile phase.[10][12] |
| Column Type | Use a modern, end-capped, high-purity silica C18 column | These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[6] |
| System Connections | Check all fittings and tubing | To eliminate extra-column dead volume, which can cause peak broadening and tailing.[9][10] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization
-
Objective: To eliminate peak tailing by adjusting the mobile phase to suppress silanol interactions.
-
Baseline Method: Prepare a mobile phase of acetonitrile and water, with 0.1% formic acid added to both solvents. Run the analysis of this compound.
-
pH Adjustment: If tailing persists, prepare a fresh mobile phase using 0.05% Trifluoroacetic Acid (TFA) instead of formic acid. TFA is a stronger ion-pairing agent and can be more effective at masking active silanol sites.
-
Alternative for Basic Compounds: If operating at a higher pH is necessary for other reasons, adding a small amount of an amine modifier like triethylamine (25 mM) to the mobile phase can compete with the analyte for active silanol sites, though an acidic mobile phase is generally preferred for this compound.[9]
-
Analysis: Inject the this compound standard with each mobile phase modification and compare the peak asymmetry factor. A value closer to 1.0 indicates a more symmetrical peak.
Protocol 2: Column Evaluation and Maintenance
-
Objective: To determine if the column is the source of peak tailing.
-
Column Substitution: Replace the current analytical column with a new or trusted, high-performance column of the same specifications. If peak shape improves, the original column is compromised.
-
Column Flushing: If the column is suspected to be contaminated or have a blocked inlet frit, perform a reverse flush (disconnect from the detector first) according to the manufacturer's instructions.[11] This can dislodge particulates blocking the frit.
-
Guard Column Installation: To prevent contamination of the more expensive analytical column, install a guard column with a matching stationary phase upstream of the analytical column.[11] If tailing reappears over time, replacing the guard column is a cost-effective solution.
Protocol 3: Diagnosing Sample and System Effects
-
Objective: To identify if peak tailing is caused by the sample itself or the HPLC system hardware.
-
Mass Overload Test: Prepare a 1:10 dilution of your standard sample solution and inject it. If the peak tailing is significantly reduced or eliminated, the original concentration was causing mass overload.[11]
-
Sample Solvent Test: If your sample is dissolved in a solvent like pure acetonitrile or methanol, re-prepare it by dissolving it in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). If the peak becomes symmetrical, a solvent mismatch was the cause.[10]
-
Extra-Column Volume Check: Systematically inspect every tubing connection and fitting between the injector and the detector. Ensure that all fittings are properly seated and that the tubing is cut cleanly and pushed fully into the port to eliminate any dead volume.[9][10]
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting peak tailing in HPLC.
References
- 1. Scopularides A and B, cyclodepsipeptides from a marine sponge-derived fungus, Scopulariopsis brevicaulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromtech.com [chromtech.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. support.waters.com [support.waters.com]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Addressing Solubility Issues of Scopularide B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with Scopularide B in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a cyclic depsipeptide of marine origin with significant antitumor activity.[1][2] Like many lipophilic peptides, this compound has poor aqueous solubility, which can pose significant challenges for in vitro and in vivo studies, affecting its formulation, bioavailability, and therapeutic efficacy.
Q2: What is the approximate aqueous solubility of this compound?
Q3: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What should I do?
This is a common issue. The abrupt change in solvent polarity from DMSO to an aqueous buffer can cause the compound to crash out of solution. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: Can I use co-solvents other than DMSO?
Yes, other organic solvents like ethanol, methanol, or acetonitrile can be used to prepare stock solutions. However, the choice of co-solvent should be compatible with your specific experimental system, particularly for cell-based assays where solvent toxicity is a concern. It is crucial to always include a vehicle control in your experiments.
Q5: Are there more advanced methods to improve the solubility and stability of this compound in aqueous solutions?
Yes, several formulation strategies can significantly enhance the aqueous solubility and stability of hydrophobic compounds like this compound. These include:
-
Cyclodextrin Complexation: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can increase its apparent water solubility.
-
Liposomal Formulation: Incorporating this compound into the lipid bilayer of liposomes can facilitate its dispersion in aqueous media.
-
Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers like PLGA can create a stable nanoparticle formulation suitable for aqueous environments.
Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Troubleshooting Guide: Precipitation Issues with this compound
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues encountered when working with this compound in aqueous solutions.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Quantitative Data Summary: Solubility Enhancement of Analogous Cyclic Peptides
Since specific solubility data for this compound is limited, the following table summarizes the reported solubility enhancements for other hydrophobic cyclic peptides using various techniques. This data can serve as a valuable reference for formulating this compound.
| Compound Class | Formulation Approach | Fold Increase in Aqueous Solubility (approx.) | Reference Compound Example |
| Cyclic Peptide | Hyaluronic Acid (HA) Nanogel | >10-fold | Water-insoluble basic/neutral cyclic peptide |
| Hydrophobic Drug | β-Cyclodextrin Inclusion Complex | 2 to 10-fold | Gliclazide |
| Lipophilic Peptide | Liposomal Formulation | Formulation dependent, enables stable aqueous dispersion | Various lipophilic peptides |
| Hydrophobic Peptide | PLGA Nanoparticles | Formulation dependent, enables stable aqueous dispersion | Various hydrophobic peptides |
Experimental Protocols
Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Cyclodextrin Inclusion Complexation
This protocol is adapted for a hydrophobic peptide like this compound.
-
Molar Ratio Selection: Determine the molar ratio of this compound to β-cyclodextrin (or a derivative like HP-β-CD). A 1:1 or 1:2 ratio is a common starting point.
-
Cyclodextrin Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin.
-
This compound Solution Preparation: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).
-
Complexation: Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
Characterization: Confirm complex formation using techniques such as NMR, FTIR, or DSC.
Liposomal Formulation (Thin-Film Hydration Method)
This method is suitable for incorporating lipophilic molecules like this compound.
-
Lipid Mixture Preparation: Dissolve the desired lipids (e.g., DSPC, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Thin Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
PLGA Nanoparticle Formulation (Double Emulsion Solvent Evaporation Method)
This technique is effective for encapsulating hydrophobic peptides.
-
Primary Emulsion Formation: Dissolve this compound in a water-miscible organic solvent (e.g., acetonitrile) and add this to a solution of PLGA in a water-immiscible organic solvent (e.g., dichloromethane). Emulsify this mixture by sonication to form a water-in-oil (W/O) emulsion.
-
Secondary Emulsion Formation: Add the primary emulsion to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) and sonicate again to form a water-in-oil-in-water (W/O/W) double emulsion.
-
Solvent Evaporation: Stir the double emulsion for several hours to allow the organic solvents to evaporate, leading to the formation of solid PLGA nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize them for storage.
Signaling Pathway
This compound's antitumor activity may involve the inhibition of key cell signaling pathways. While the exact mechanism is still under investigation, many marine-derived natural products have been shown to target the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound.
References
Technical Support Center: Enhancing the Stability of Scopularide B for Long-Term Storage
Audience: Researchers, scientists, and drug development professionals.
This guide provides technical support for researchers working with Scopularide B, a cyclodepsipeptide with promising anticancer properties. Proper handling and storage are critical to ensure its stability and the reproducibility of experimental results. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to maintain the integrity of this compound during long-term storage.
Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in assays. | Degradation of this compound due to improper storage conditions (e.g., high temperature, exposure to light, or multiple freeze-thaw cycles). | 1. Review storage conditions. Ensure the compound is stored at -20°C or -80°C for long-term storage. 2. Aliquot the sample upon receipt to minimize freeze-thaw cycles. 3. Protect from light by using amber vials or wrapping vials in foil. 4. Perform a stability analysis using HPLC to check for degradation products. |
| Appearance of new peaks in HPLC analysis. | Chemical degradation of this compound. Common pathways include hydrolysis of the ester bond, oxidation, or epimerization. | 1. Identify the degradation products using LC-MS. 2. Conduct forced degradation studies (see Experimental Protocols) to understand the degradation profile under various stress conditions (acid, base, oxidation, heat, light). 3. Based on the degradation pathway, adjust storage and handling procedures (e.g., use of antioxidants, pH control). |
| Inconsistent results between experiments. | Variability in sample integrity due to handling procedures. This could include differences in solvent, pH of the solution, or exposure to air. | 1. Standardize all handling protocols. Use high-purity, degassed solvents for reconstitution. 2. If working in solution, use a buffered system to maintain a stable pH. 3. Minimize the sample's exposure to atmospheric oxygen by working quickly or under an inert gas atmosphere. |
| Precipitation of the compound upon reconstitution. | Poor solubility in the chosen solvent or aggregation of the peptide. | 1. Consult the supplier's instructions for recommended solvents. 2. If solubility is an issue, consider using a co-solvent system or a different solvent. 3. Sonication may help to dissolve the compound, but use with caution to avoid degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or, ideally, at -80°C in a tightly sealed container to protect it from moisture.[1] When stored under these conditions, the peptide should remain stable for extended periods. Before opening, the vial should be allowed to warm to room temperature to prevent condensation, which can introduce moisture and lead to hydrolysis.
Q2: How should I store this compound once it is in solution?
A2: Once reconstituted, it is recommended to prepare aliquots of the solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] These aliquots should be stored at -20°C or -80°C. For short-term storage (a few days), the solution may be kept at 4°C, depending on the solvent and pH. The stability of peptides in solution is significantly influenced by pH; therefore, using a buffered solution is advisable.
Q3: What are the primary degradation pathways for this compound?
A3: As a cyclodepsipeptide, this compound is susceptible to several chemical degradation pathways:
-
Hydrolysis: The ester bond in the cyclic structure is particularly prone to hydrolysis, which would lead to the linearization of the peptide.[3] This can be catalyzed by acidic or basic conditions.
-
Oxidation: Certain amino acid residues within the peptide may be susceptible to oxidation, especially if exposed to atmospheric oxygen over extended periods.
-
Epimerization: Changes in pH and temperature can lead to the conversion of L-amino acids to D-amino acids at certain positions, which can affect the compound's biological activity.
-
Deamidation: If the peptide contains asparagine or glutamine residues, they can undergo deamidation.[2]
Q4: What solvents should I use to reconstitute this compound?
A4: The choice of solvent depends on the experimental application. For analytical purposes, high-purity solvents like acetonitrile or methanol are commonly used. For biological assays, a small amount of an organic solvent such as DMSO can be used to dissolve the compound, followed by dilution in an appropriate aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is compatible with the biological assay.
Q5: How can I enhance the stability of this compound in my experimental solutions?
A5: To enhance stability in solution, consider the following strategies:
-
pH Control: Maintain the pH of the solution within a stable range using a suitable buffer system. The optimal pH will need to be determined empirically but is generally close to neutral for many peptides.[4][5][6]
-
Use of Excipients: For formulation development, consider the use of stabilizing excipients. Lyoprotectants (e.g., trehalose, mannitol) can be used during lyophilization to protect the peptide. Antioxidants (e.g., ascorbic acid, methionine) can be added to solutions to prevent oxidative degradation.[5]
-
Inert Atmosphere: For highly sensitive applications, reconstituting and handling the peptide under an inert gas like argon or nitrogen can minimize oxidation.
Quantitative Data on Peptide Stability
While specific quantitative stability data for this compound is not publicly available, the following tables summarize findings from studies on other peptides, which can serve as a general guide.
Table 1: Influence of Storage Temperature on Peptide Stability
| Storage Temperature | Storage Form | General Stability Trend |
| Room Temperature (~25°C) | Lyophilized | Stable for weeks to a few months. |
| 4°C | Lyophilized | Stable for several months. |
| -20°C | Lyophilized | Recommended for long-term storage (1-2 years).[7] |
| -80°C | Lyophilized | Optimal for very long-term storage (>2 years).[1] |
| 4°C | In Solution | Stability is highly variable (days to weeks) depending on the peptide and solvent. |
| -20°C | In Solution | Generally stable for months, but freeze-thaw cycles should be avoided. |
Table 2: Summary of Accelerated Stability Study Findings for a Therapeutic Peptide
This table illustrates the principles of using accelerated stability data to predict long-term shelf life.
| Stress Condition | Temperature | Observed Degradation | Predicted Shelf-Life at 5°C |
| Thermal | 40°C | Increased formation of degradation products over 3 months. | > 2 years |
| Thermal | 25°C | Slower degradation compared to 40°C. | > 2 years |
| pH Stress (Acidic) | 25°C | Specific hydrolysis products observed. | Dependent on formulation pH. |
| pH Stress (Basic) | 25°C | Different set of degradation products observed. | Dependent on formulation pH. |
| Oxidative | 25°C | Oxidation of susceptible amino acids. | Dependent on protection from oxygen. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of lyophilized this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). This is your stock solution.
-
Prepare a working standard solution by diluting the stock solution to an appropriate concentration for HPLC analysis (e.g., 100 µg/mL).
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Inject the working standard solution to determine the initial purity and retention time of this compound.
-
To assess stability, store aliquots of the stock or working solution under the desired conditions (e.g., different temperatures, pH).
-
At specified time points, inject the stored samples into the HPLC system.
-
Monitor for a decrease in the peak area of the main this compound peak and the appearance of new peaks, which indicate degradation.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point.
-
The appearance of new peaks should be integrated and reported as a percentage of the total peak area.
-
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation pathways.
-
Sample Preparation: Prepare several aliquots of this compound solution (e.g., 100 µg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to an aliquot and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of acid before HPLC analysis.
-
Oxidation: Add 3% H₂O₂ to an aliquot and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the solution at 80°C for 24 hours.
-
Photostability: Expose an aliquot to a light source (e.g., UV lamp) for 24 hours.
-
-
Analysis:
-
Analyze each stressed sample by the stability-indicating HPLC method (Protocol 1).
-
For identification of degradation products, use an LC-MS system with similar chromatographic conditions. The mass-to-charge ratio of the new peaks can help in their identification.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for ensuring the long-term stability of this compound.
References
- 1. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined X-ray and NMR analysis of the stability of the cyclotide cystine knot fold that underpins its insecticidal activity and potential use as a drug scaffold [diva-portal.org]
- 4. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing co-eluting impurities during the purification of Scopularide B.
Technical Support Center: Purification of Scopularide B
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of this compound, with a specific focus on managing co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary co-eluting impurity when purifying this compound?
The most common and challenging co-eluting impurity is Scopularide A . Scopularide A and B are close structural homologues, differing only by two methylene groups in the fatty acid side chain.[1] Scopularide A contains a 3-hydroxy-4-methyldecanoic acid unit, while this compound has a 3-hydroxy-4-methyloctanoic acid unit.[1] This high degree of structural similarity results in very close retention times on standard reversed-phase chromatography columns. Another potential impurity identified during the isolation process is the known fungal metabolite paxilline.[1]
Q2: How can I identify the peaks corresponding to Scopularide A and B in my chromatogram?
The most effective method for confirming the identity of your peaks is Liquid Chromatography-Mass Spectrometry (LC-MS). The molecular formulas and corresponding pseudomolecular ions [M+H]⁺ are:
By coupling your HPLC system to a mass spectrometer, you can definitively assign the peaks based on their mass-to-charge ratio.
Q3: My HPLC separation shows poor resolution between Scopularide A and B. What steps can I take to improve it?
Achieving baseline separation between these two homologues can be difficult. If you are experiencing co-elution, consider the systematic troubleshooting workflow below.
Caption: Troubleshooting logic for improving peak resolution.
Troubleshooting Guide
Issue: Co-elution of Scopularide A and B on a C18 Column
-
Cause: High structural similarity leads to insufficient differential retention on a standard C18 stationary phase.
-
Solution 1: Modify the Mobile Phase Gradient. A shallow gradient increases the residence time of the analytes on the column, allowing for more interaction with the stationary phase and improving the chance of separation. For example, instead of a rapid 5% to 90% organic phase gradient, try a much slower gradient in the region where the compounds elute.
-
Solution 2: Change the Organic Modifier. While acetonitrile is common, methanol can offer different selectivity due to its protic nature and different interaction mechanisms. Running the same gradient with methanol instead of acetonitrile may alter the elution order or improve separation.
-
Solution 3: Explore Alternative Stationary Phases. A Phenyl-Hexyl column can provide alternative selectivity through π-π interactions with the phenylalanine residue in the scopularides. This can be a powerful tool when hydrophobic interactions alone (as in C18) are insufficient.
-
Solution 4: Reduce the Flow Rate. Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
Data & Protocols
Comparative HPLC Purification Methods
The following table summarizes different HPLC conditions that have been used for the analysis and purification of Scopularides, providing a starting point for method development.
| Parameter | Method 1: Preparative[1] | Method 2: Analytical[2] |
| Column Type | Phenomenex Luna C18 (21.2 x 250 mm, 5 µm) | Phenomenex Onyx Monolithic C18 (100 x 3.00 mm) |
| Mobile Phase A | H₂O + 0.1% Formic Acid | H₂O + 0.1% Formic Acid |
| Mobile Phase B | MeCN + 0.1% Formic Acid | Acetonitrile |
| Mobile Phase C | - | Methanol |
| Elution Type | Isocratic | Gradient |
| Conditions | 70% B | 0 min: 5% B, 5% C; 1.5 min: 60% B; 4 min: 90% B; 4.5 min: 100% B |
| Flow Rate | 18 mL/min | 2 mL/min |
| Retention Times | This compound: 8.0 min Scopularide A: 13.0 min | Not specified, optimized for rapid screening |
Detailed Experimental Protocol: Preparative HPLC Separation
This protocol is based on the successful separation of Scopularide A and B as described in the literature.[1]
1. Sample Preparation:
- Start with a pre-purified fungal extract from Scopulariopsis brevicaulis.[1]
- Dissolve the dried extract in a minimal amount of a suitable solvent (e.g., Methanol or DMSO).
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. HPLC System & Conditions:
- HPLC System: A preparative-scale HPLC system equipped with a UV detector.
- Column: Phenomenex Luna C18 (21.2 x 250 mm, 5 µm).[1]
- Mobile Phase A: Water with 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
- Elution: Isocratic elution with 70% Mobile Phase B.[1]
- Flow Rate: 18 mL/min.[1]
- Detection: Monitor at a suitable wavelength for peptides (e.g., 214 nm).
3. Fraction Collection:
- Collect fractions based on the retention times observed. Under these specific conditions, this compound elutes at approximately 8.0 minutes, followed by Scopularide A at 13.0 minutes.[1]
- Collect fractions in appropriately sized tubes throughout the elution of each peak.
4. Post-Purification Analysis:
- Analyze the collected fractions using analytical HPLC-MS to confirm the purity and identity of this compound.
- Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
General Purification Workflow
The diagram below illustrates a typical workflow from crude fungal extract to purified this compound.
Caption: General workflow for this compound purification.
References
Technical Support Center: Chromatographic Resolution of Scopularide A and B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Scopularide A and B.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Scopularide A and B.
Problem: Poor or No Resolution Between Scopularide A and B Peaks
Scopularide A and B are structurally similar cyclic depsipeptides, making their separation challenging. If you are observing co-elution or poor resolution, consider the following solutions.
Initial Steps:
-
Verify System Suitability: Ensure your HPLC/UPLC system is performing optimally. Check for pressure fluctuations, and detector noise, and perform a blank injection to identify any ghost peaks.
-
Confirm Peak Identity: Use a mass spectrometer (MS) to confirm the identity of the eluting peaks as Scopularide A and B.
Troubleshooting Workflow:
Figure 1: A workflow for troubleshooting poor resolution of Scopularide A and B.
Solutions:
-
Mobile Phase Optimization:
-
Organic Modifier: If using acetonitrile, try substituting it with methanol or isopropanol. The change in solvent selectivity can significantly impact the resolution of diastereomers.
-
pH Adjustment: The separation of closely related peptides can be sensitive to the pH of the mobile phase.[1] Experiment with small adjustments to the pH of the aqueous portion of your mobile phase using formic acid, acetic acid, or ammonium formate.
-
Ionic Strength: Modifying the ionic strength of the mobile phase by adjusting the concentration of additives like ammonium formate can also improve resolution.[1]
-
-
Gradient Optimization:
-
Shallow Gradient: Employ a shallower gradient to increase the separation window between the two peaks.
-
Isocratic Hold: If a gradient is already in use, introduce an isocratic hold at the approximate elution point of the Scopularides.
-
-
Temperature:
-
Alternative Stationary Phases:
-
If a standard C18 column is not providing adequate resolution, consider columns with different selectivities.
-
Pentafluorophenyl (PFP) or Phenyl-Hexyl Columns: These columns offer alternative selectivities to C18 and can be effective for separating isomers.
-
Chiral Stationary Phases (CSPs): Since Scopularide A and B are diastereomers, a chiral column may provide the necessary selectivity for baseline separation.[4][5] Polysaccharide-based and macrocyclic antibiotic-based CSPs are good starting points.[5]
-
Problem: Peak Tailing
Peak tailing can compromise resolution and quantification.
Troubleshooting Workflow:
Figure 2: A decision tree for troubleshooting peak tailing.
Solutions:
-
Chemical Interactions:
-
Acidic Mobile Phase: The interaction of the peptide backbone with residual silanols on the silica surface of the column can cause peak tailing. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase can suppress this interaction.
-
High-Purity Silica Columns: Use columns packed with high-purity silica to minimize the presence of acidic silanols.
-
-
Physical Issues:
-
Column Void: A void at the head of the column can cause peak tailing. This can be checked by reversing the column and flushing it.
-
Extra-Column Dead Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume.
-
Problem: Poor Peak Shape (Fronting)
Peak fronting is often an indication of column overload or issues with the sample solvent.
Solutions:
-
Reduce Injection Volume/Concentration: Inject a smaller volume of the sample or dilute the sample to avoid overloading the column.
-
Sample Solvent: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in a stronger solvent can lead to peak distortion.
Experimental Protocols
Preparative HPLC Separation of Scopularide A and B
This method is adapted from the initial isolation of Scopularide A and B.[6]
-
Column: Phenomenex Luna C18 (5 µm, 250 x 21.2 mm)
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Elution Mode: Isocratic
-
Composition: 70% B
-
Flow Rate: 18 mL/min
-
Detection: UV (wavelength not specified in the original publication, 210-220 nm is a good starting point for peptides)
Data Presentation
The following table summarizes the retention times for Scopularide A and B using the preparative HPLC method described above.[6]
| Compound | Retention Time (min) |
| Scopularide B | 8.0 |
| Scopularide A | 13.0 |
Note: Resolution (Rs) was not reported in the original publication. For analytical purposes, the method would need to be scaled down and optimized for baseline resolution.
Frequently Asked Questions (FAQs)
Q1: What is the key structural difference between Scopularide A and B that makes them difficult to separate?
A1: Scopularide A and B are very similar in structure. The primary difference lies in the fatty acid side chain: Scopularide A contains a 3-hydroxy-4-methyldecanoic acid (HMDA) moiety, while this compound has a 3-hydroxy-4-methyloctanoic acid (HMOA) group. This small difference in the length of the alkyl chain results in very similar hydrophobicities, making their separation by reversed-phase chromatography challenging.
Q2: Can I use the same method for both analytical and preparative scale separation?
A2: While the same stationary and mobile phases can be used, the method parameters will need to be significantly different. Preparative methods use larger columns and higher flow rates to isolate larger quantities of material, often at the expense of optimal resolution. For analytical purposes, you will need to scale down the method to a smaller column (e.g., 4.6 mm or 2.1 mm inner diameter) and a lower flow rate (e.g., 0.2-1.0 mL/min). The gradient or isocratic conditions will also likely need to be re-optimized to achieve baseline resolution.
Q3: Is a C18 column the best choice for separating Scopularide A and B?
A3: A C18 column is a good starting point for the separation of cyclic depsipeptides due to its hydrophobicity. However, because Scopularide A and B are diastereomers with very similar hydrophobicity, a standard C18 may not provide sufficient selectivity. If you are struggling to achieve resolution on a C18 column, consider alternative stationary phases like PFP, Phenyl-Hexyl, or a chiral column.
Q4: How does temperature affect the separation of these compounds?
A4: Temperature can have a significant impact on the separation of diastereomers. Increasing the temperature generally decreases retention times and can also alter the selectivity of the separation.[2][3] In some cases, increasing the temperature can improve resolution, while in others, it may have the opposite effect. It is an important parameter to screen during method development.
Q5: What detection method is most suitable for Scopularide A and B?
A5: Both UV and Mass Spectrometry (MS) are suitable for the detection of Scopularide A and B. UV detection at a low wavelength (e.g., 214 nm) is a good general-purpose method for peptides. However, MS detection offers higher sensitivity and selectivity and can be invaluable for peak identification and confirmation, especially during method development when you need to be certain which peak is which. An LC-MS/MS method has been developed for the quantification of Scopularide A.[7]
References
- 1. Separation of structurally similar nocathiacin analogues by reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Scopularide B Production via Fed-Batch Cultivation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the production of Scopularide B from Scopulariopsis brevicaulis using fed-batch cultivation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a fed-batch strategy over a simple batch culture for Scopularide production?
A1: A fed-batch strategy allows for greater control over the growth and production phases of Scopulariopsis brevicaulis. By feeding nutrients at a controlled rate, you can avoid the high initial substrate concentrations that can cause catabolite repression, thus prolonging the productive phase of the fungus. This strategy helps in achieving higher cell densities and can lead to increased volumetric production of secondary metabolites like Scopularides. While batch cultures can also yield good results, fed-batch offers a more controlled environment to overcome substrate inhibition and nutrient limitation, which can be critical for maximizing titer.
Q2: Most of the available literature focuses on Scopularide A. What is the key difference between Scopularide A and B, and how might that influence cultivation strategy?
A2: Scopularide A and B are structurally very similar cyclodepsipeptides. The primary difference lies in the fatty acid side chain attached to the peptide core. Scopularide A contains a 3-hydroxy-4-methyldecanoyl chain, while this compound has a shorter 3-hydroxy-4-methyloctanoyl chain. This structural variance suggests that the availability of specific fatty acid precursors could influence the ratio of Scopularide A to B produced. To specifically enhance this compound, a fed-batch strategy could focus on feeding precursors for the C8 branched-chain fatty acid, potentially limiting the precursors for the C10 chain.
Q3: What are the likely precursors for the 3-hydroxy-4-methyloctanoyl side chain of this compound?
A3: While the specific biosynthetic pathway in S. brevicaulis has not been detailed for this fatty acid, branched-chain fatty acid synthesis in many microorganisms utilizes primers derived from the catabolism of branched-chain amino acids. The "methyl" group at the C4 position suggests that precursors like isobutyryl-CoA (from valine degradation) or 2-methylbutyryl-CoA (from isoleucine degradation) are likely involved in initiating the fatty acid synthesis. Therefore, a targeted feeding strategy could involve the controlled addition of valine, isoleucine, or their corresponding keto acids during the production phase.
Q4: At what stage of the cultivation should I initiate the feed?
A4: The feed should typically be initiated after an initial batch phase where the biomass has reached a sufficient concentration but before the primary carbon source is completely depleted. Starting the feed during the late exponential growth phase can help maintain the culture in a productive state for a longer duration. Monitoring the consumption of the initial carbon source (e.g., glucose) is crucial for timing the start of the feed.
Q5: How does morphology (e.g., pellet vs. dispersed mycelia) affect Scopularide production in a bioreactor?
A5: Fungal morphology in submerged culture is critical. Small, loose pellets are often associated with higher productivity for secondary metabolites compared to large, dense pellets or highly viscous filamentous growth. Large pellets can suffer from mass transfer limitations (oxygen and nutrients may not reach the core), leading to cell death and reduced productivity. Highly filamentous growth can significantly increase the viscosity of the culture broth, which impairs mixing and oxygen transfer. The choice of inoculum, agitation speed, and medium composition can all influence morphology.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Low Biomass Yield | 1. Nutrient limitation (Carbon, Nitrogen).2. Inoculum quality is poor.3. Sub-optimal pH or temperature. | 1. Ensure the C:N ratio in the basal and feed medium is appropriate (a C/N ratio of ≤ 11 g/g has been suggested for good Scopularide A production). Analyze off-gas for O₂ and CO₂ to monitor metabolic activity.2. Use a fresh, high-density spore suspension or a young vegetative inoculum.3. Monitor and control pH (typically between 5.0-6.5 for fungal cultures) and maintain optimal temperature for S. brevicaulis. |
| High Biomass, but Low Scopularide Titer | 1. Catabolite repression from high glucose concentration.2. Nitrogen limitation during the production phase.3. Oxygen limitation due to high cell density.4. Unfavorable morphology (large, dense pellets). | 1. Start the feed at a lower, growth-limiting rate to avoid glucose accumulation. Implement a controlled feeding strategy (e.g., exponential or constant feed).2. Ensure the feed medium contains a sufficient nitrogen source. Nitrogen limitation has been shown to reduce Scopularide A production.[1]3. Increase agitation and/or aeration rate to maintain dissolved oxygen (DO) above 20-30% saturation.4. Adjust agitation speed or use microparticles to encourage the formation of smaller, looser pellets. |
| Predominant Production of Scopularide A over B | 1. Precursor availability favors the C10 fatty acid side chain.2. Genetic predisposition of the strain. | 1. Design a feeding strategy that includes potential precursors for the C8 side chain (3-hydroxy-4-methyloctanoic acid). Experiment with feeding valine, isoleucine, or isobutyric acid at low concentrations during the production phase.2. While difficult to change, precursor feeding can still shift the metabolic flux towards the desired product. |
| Increased Viscosity and Poor Mixing | 1. Excessive filamentous growth.2. High biomass concentration. | 1. Modify inoculum preparation or medium composition. Higher shear (agitation) can sometimes break up mycelia but may also cause cell damage. 2. Consider a more concentrated feed to reduce the rate of volume increase. |
| Foaming | 1. High protein content in the medium (e.g., yeast extract).2. Cell lysis releasing intracellular proteins. | 1. Add an appropriate antifoaming agent (e.g., silicone-based) as needed. Use an automated foam control system if available.2. Ensure culture conditions are not leading to excessive shear stress or nutrient depletion, which can cause cell death. |
Experimental Protocols & Methodologies
Protocol 1: Two-Stage Fed-Batch Cultivation for Scopularide Production
This protocol is a generalized procedure that should be optimized for your specific strain and bioreactor setup.
1. Inoculum Preparation:
-
Inoculate S. brevicaulis spores onto Potato Dextrose Agar (PDA) plates and incubate for 7-10 days.
-
Prepare a spore suspension by flooding the plate with sterile water containing 0.01% Tween 80 and gently scraping the surface.
-
Determine spore concentration using a hemocytometer.
-
Use this spore suspension to inoculate a seed culture in a shake flask containing a suitable vegetative medium (e.g., Yeast Malt Peptone - YMP). Incubate for 48-72 hours.
2. Bioreactor Batch Phase:
-
Prepare the production medium in the bioreactor. A defined medium is recommended for better reproducibility.
-
Basal Medium Example: Glucose (20 g/L), (NH₄)₂SO₄ (5 g/L), KH₂PO₄ (2 g/L), MgSO₄·7H₂O (0.5 g/L), trace element solution.
-
Sterilize the bioreactor.
-
Inoculate with 5-10% (v/v) of the seed culture.
-
Batch Phase Parameters:
-
Temperature: 25-28°C
-
pH: Controlled at 5.5 (using 1M H₂SO₄ and 1M NaOH)
-
Agitation: 200-400 rpm (adjusted to maintain DO)
-
Aeration: 0.5 - 1.0 vvm (volume of air per volume of medium per minute)
-
Dissolved Oxygen (DO): Maintain >30% saturation.
-
3. Fed-Batch Phase:
-
Feed Medium Preparation: Prepare a concentrated sterile feed solution.
-
Example Carbon/Nitrogen Feed: Glucose (300 g/L), (NH₄)₂SO₄ (50 g/L).
-
Example Precursor Feed (for this compound enhancement): Glucose (300 g/L), (NH₄)₂SO₄ (50 g/L), L-Isoleucine (5-10 g/L).
-
-
Feeding Strategy:
-
Initiate the feed when the initial glucose concentration drops below 5 g/L.
-
Option A (Constant Feed): Start feed at a low, constant rate (e.g., 0.5-2.0 mL/hour, depending on bioreactor volume) and monitor glucose levels to ensure they remain low.
-
Option B (Exponential Feed): Use a pre-determined exponential feeding profile to maintain a constant specific growth rate (μ). This is more complex and requires process modeling.
-
-
Continue the fed-batch cultivation for 120-200 hours, collecting samples periodically for analysis of biomass, substrate, and Scopularide titer.
Data Presentation: Comparison of Cultivation Strategies
The following table summarizes hypothetical data to illustrate the potential impact of different feeding strategies.
| Parameter | Batch Culture | Fed-Batch (Glucose Feed) | Fed-Batch (Glucose + Isoleucine Feed) |
| Max. Biomass (g/L) | 25 | 45 | 43 |
| Max. Scopularide A (mg/L) | 150 | 250 | 220 |
| Max. This compound (mg/L) | 30 | 55 | 95 |
| This compound/A Ratio | 0.20 | 0.22 | 0.43 |
| Volumetric Productivity (mg/L/h) | 1.04 | 1.53 | 1.67 |
Visualizations
Caption: Workflow for fed-batch cultivation of S. brevicaulis.
Caption: Hypothesized precursor feeding pathway for this compound.
References
Validation & Comparative
Comparative Bioactivity of Scopularide A and Scopularide B: An In-Depth Analysis
A detailed examination of the biological activities of Scopularide A and Scopularide B, two closely related cyclodepsipeptides, reveals their potential as anticancer agents. While both compounds exhibit inhibitory effects against various cancer cell lines, a comprehensive quantitative comparison is limited by the available data. This guide provides a comparative analysis of their bioactivity based on current scientific literature, outlines a general experimental protocol for assessing cytotoxicity, and illustrates the typical workflow for natural product bioactivity screening.
Scopularide A and this compound are natural products isolated from the marine sponge-derived fungus Scopulariopsis brevicaulis.[1][2] Structurally, they are similar cyclic depsipeptides, with this compound being a lower homolog of Scopularide A, differing by two methylene groups in its fatty acid side chain. This structural similarity is reflected in their biological activities, particularly their effects on cancer cells.
Quantitative Bioactivity Data
Initial studies have demonstrated that both Scopularide A and this compound possess significant antiproliferative activity against a panel of human cancer cell lines.[1][3] The available quantitative data from these studies, while not providing specific IC50 values, indicates a considerable reduction in cell viability at a concentration of 10 µg/mL.
| Compound | Cell Line | Cancer Type | % Cell Viability Reduction at 10 µg/mL |
| Scopularide A | Colo357 | Pancreatic | 36%[1] |
| Panc89 | Pancreatic | 42%[1] | |
| HT29 | Colon | 37%[1] | |
| This compound | Colo357 | Pancreatic | 26%[1] |
| Panc89 | Pancreatic | 49%[1] | |
| HT29 | Colon | 24%[1] |
It is important to note that some studies have reported a lack of significant growth inhibitory activity for a broader range of scopularides (A-H) against other human carcinoma cell lines, suggesting that the cytotoxic effects may be cell-line specific. However, detailed comparative data with IC50 values across a wider range of cell lines are not currently available in the public domain, which limits a more definitive comparative analysis.
Mechanism of Action
The precise molecular mechanism underlying the anticancer activity of Scopularide A and this compound has not yet been fully elucidated. The observed reduction in cancer cell viability points towards an antiproliferative or cytotoxic effect.[4] However, the specific signaling pathways targeted by these compounds remain a subject for further investigation. Without a clear understanding of the mechanism, the creation of a detailed signaling pathway diagram is not feasible at this time.
Experimental Protocols
While the exact, detailed protocols used in the initial studies of Scopularide A and B are not publicly available, a general methodology for assessing the cytotoxicity of natural compounds can be described. The Neutral Red Uptake (NRU) assay is a common and reliable method for determining cell viability.
General Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay
1. Cell Seeding:
-
Culture the desired cancer cell line (e.g., Panc89) in appropriate cell culture flasks until they reach approximately 80% confluency.
-
Trypsinize the cells, resuspend them in fresh culture medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of Scopularide A and this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to obtain a range of desired concentrations.
-
Remove the culture medium from the 96-well plate and replace it with medium containing the different concentrations of Scopularide A or B. Include vehicle-only controls (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
3. Neutral Red Staining:
-
After the incubation period, remove the treatment medium and wash the cells with a phosphate-buffered saline (PBS) solution.
-
Add a medium containing a specific concentration of Neutral Red dye (e.g., 50 µg/mL) to each well and incubate for approximately 2-3 hours. During this time, viable cells will take up the dye into their lysosomes.
4. Dye Extraction and Quantification:
-
Remove the Neutral Red-containing medium and wash the cells again with PBS.
-
Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of the viable cells.
-
Agitate the plate for a few minutes to ensure complete solubilization of the dye.
-
Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.
5. Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Workflow and Logical Relationships
The process of discovering and characterizing the bioactivity of natural products like Scopularide A and B follows a systematic workflow. This involves isolation, structural elucidation, initial bioactivity screening, and more detailed mechanistic studies.
Caption: Workflow for the discovery and bioactivity assessment of Scopularides.
References
- 1. Scopularides A and B, cyclodepsipeptides from a marine sponge-derived fungus, Scopulariopsis brevicaulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Scopularide B and Doxorubicin: A Comparative Analysis of Cytotoxic Effects
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a detailed comparison of the cytotoxic effects of Scopularide B, a marine-derived cyclodepsipeptide, and Doxorubicin, a well-established anthracycline antibiotic widely used in chemotherapy. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation.
Overview of Cytotoxic Activity
This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, particularly those of pancreatic and colon origin. In contrast, Doxorubicin is a broad-spectrum chemotherapeutic agent with proven efficacy against a wide range of solid tumors and hematological malignancies.
Table 1: Comparison of Cytotoxic Activity
| Compound | Cancer Cell Line | Concentration | % Inhibition | IC50 Value |
| This compound | Panc89 (Pancreatic) | 10 µg/mL | 49%[1] | Not Reported |
| Colo357 (Pancreatic) | 10 µg/mL | 26%[1] | Not Reported | |
| HT29 (Colon) | 10 µg/mL | 24%[1] | Not Reported | |
| Doxorubicin | HT29 (Colon) | - | - | 0.058 µM[2] |
| HT29 (Colon) | - | - | 0.88 µM[3] | |
| HT29 (Colon) | - | - | 10.8 µM (24h)[4] | |
| HT29 (Colon) | - | - | 8.6 µM (48h)[4] | |
| HT29 (Colon) | - | - | 750 nM (72h)[5] | |
| PANC-1 (Pancreatic) | - | - | >2-fold increase in resistance under hypoxia[6] | |
| MIA PaCa-2 (Pancreatic) | - | - | 1.145 µg/mL[7] | |
| BxPC-3 (Pancreatic) | - | - | 2.682 µg/mL[7] |
Note: The variability in Doxorubicin IC50 values for the HT29 cell line highlights the influence of different experimental conditions and durations of exposure. A direct comparison of potency with this compound is challenging due to the lack of reported IC50 values for the latter.
Mechanism of Action
The cytotoxic effects of this compound and Doxorubicin are rooted in distinct molecular mechanisms, leading to the induction of cell death in cancerous tissues.
This compound
The precise mechanism of action for this compound is not yet fully elucidated. However, its significant inhibitory effects on cancer cell growth suggest that it may interfere with essential cellular processes. Further research is required to identify its molecular targets and the signaling pathways it modulates to induce cytotoxicity.
Doxorubicin
Doxorubicin employs a multi-faceted approach to exert its anticancer effects. Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin molecules insert themselves between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.[8]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relaxing DNA supercoils. This leads to the accumulation of DNA strand breaks.[8]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[9]
-
Induction of Apoptosis: By triggering DNA damage and cellular stress, doxorubicin activates intrinsic and extrinsic apoptotic pathways. This involves the activation of caspases, a family of proteases that execute programmed cell death.[10] Doxorubicin has been shown to induce apoptosis through the p53-dependent pathway and by modulating the mTOR signaling pathway.[11]
Signaling Pathways
The interaction of these compounds with cellular signaling pathways is critical to their cytotoxic outcomes.
This compound Signaling Pathway
The specific signaling pathways affected by this compound remain an active area of investigation. Understanding these pathways is crucial for optimizing its therapeutic potential and identifying potential combination therapies.
Doxorubicin Signaling Pathway
Doxorubicin is known to modulate several key signaling pathways to induce apoptosis and cell cycle arrest.
Experimental Protocols
The evaluation of the cytotoxic effects of this compound and Doxorubicin relies on standardized in vitro assays.
Cytotoxicity Assay (General Protocol)
A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Doxorubicin). A control group receives only the vehicle used to dissolve the compound.
-
Incubation: The plates are incubated for a defined period (typically 24, 48, or 72 hours) to allow the compound to exert its effect.
-
Cell Viability Assessment: After incubation, a reagent such as MTT is added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance of the resulting solution is then measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell inhibition is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
This compound emerges as a promising cytotoxic agent against pancreatic and colon cancer cell lines. However, a direct and comprehensive comparison with the widely used chemotherapeutic drug Doxorubicin is currently hampered by the limited availability of quantitative data, particularly IC50 values and detailed mechanistic studies for this compound. While Doxorubicin's mechanisms of action are well-characterized, further investigation into the molecular targets and signaling pathways of this compound is imperative to fully assess its therapeutic potential. Future studies should focus on determining the IC50 values of this compound in a broader range of cancer cell lines and elucidating its mechanism of apoptosis induction to enable a more robust comparison with established anticancer drugs like Doxorubicin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scoparone inhibits breast cancer cell viability through the NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cris.unibo.it [cris.unibo.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Biosynthetic Gene Cluster of Scopularide B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validation of the biosynthetic gene cluster (BGC) for Scopularide B, a cyclic lipopeptide with promising anticancer properties produced by the fungus Microascus brevicaulis (formerly Scopulariopsis brevicaulis). As a point of comparison, this guide contrasts the validation approach with that of emericellamide A, a structurally related secondary metabolite from Aspergillus nidulans. This comparison highlights different strategies for BGC validation and provides insights into their respective strengths and limitations.
Comparison of Biosynthetic Gene Cluster Validation Strategies
The validation of a BGC is a critical step in natural product research, confirming the genetic basis for the production of a specific metabolite. Below is a comparison of the approaches used for the Scopularide and emericellamide A BGCs.
| Feature | Scopularide BGC (in M. brevicaulis) | Emericellamide A BGC (in A. nidulans) |
| Producing Organism | Microascus brevicaulis (a marine-derived fungus) | Aspergillus nidulans (a model filamentous fungus) |
| Key Biosynthetic Genes | Non-ribosomal peptide synthetase (NRPS1), Polyketide synthase (PKS2), CoA ligase, Acyltransferase, Transcription factor | Non-ribosomal peptide synthetase (easA), Polyketide synthase (easB), Acyl-CoA ligase (easC), Acyltransferase (easD) |
| Primary Validation Method | Indirect Validation: Overexpression of a putative transcription factor within the identified BGC. | Direct Validation: Targeted gene knockout of the core NRPS gene (easA). |
| Outcome of Validation | A three- to four-fold increase in the production of Scopularide A was observed, strongly suggesting the identified cluster is responsible for scopularide biosynthesis.[1] | Complete abolishment of emericellamide A production in the easA knockout mutant, definitively linking the gene cluster to its product. |
| Challenges Encountered | Low efficiency of homologous recombination in M. brevicaulis prevented successful targeted gene knockout of the core NRPS gene.[1] | The model nature of A. nidulans facilitated straightforward application of established gene knockout protocols. |
Production Performance: Scopularide vs. Emericellamide
Quantitative data on product yield is essential for evaluating the efficiency of a biosynthetic pathway and for planning future metabolic engineering efforts.
| Metabolite | Producing Strain | Production Titer | Notes |
| Scopularide A | Microascus brevicaulis LF580 | ~7 mg/L | Production in submerged culture.[2] |
| This compound | Microascus brevicaulis LF580 | Relative peak area (MS data) is approximately 25% of Scopularide A. | This compound production appears to be significantly lower than Scopularide A in the wild-type strain. A precise mg/L value is not available in the reviewed literature. |
| Emericellamide A | Aspergillus nidulans | Not explicitly quantified in mg/L in baseline discovery studies. | Production was significantly induced (up to 100-fold) when co-cultured with the marine actinomycete Salinispora arenicola. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of experimental findings. Below are generalized protocols for the key techniques discussed.
Identification of Biosynthetic Gene Clusters using antiSMASH
Objective: To identify putative secondary metabolite BGCs within a fungal genome.
Methodology:
-
Input Data: A high-quality genome sequence of the producing organism (e.g., M. brevicaulis) in FASTA format.
-
Web Server/Software: The antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or standalone software is used.
-
Analysis Parameters:
-
Select the appropriate domain for the organism (Fungi).
-
Upload the genome sequence file.
-
Enable all available analysis options for a comprehensive search, including "ClusterFinder," "KnownClusterBlast," and "SubClusterBlast."
-
Provide an email address for notification upon completion of the analysis.
-
-
Output Interpretation: The antiSMASH output provides a graphical representation of the genome with predicted BGCs highlighted. Each predicted cluster includes annotations of the core biosynthetic genes (NRPS, PKS, etc.), tailoring enzymes, regulatory genes, and transport-related genes. The output also provides a similarity score to known BGCs in the database, which can help in predicting the class of the synthesized metabolite.
Validation of a BGC by Transcription Factor Overexpression
Objective: To indirectly validate a BGC by upregulating its expression through the constitutive expression of an in-cluster transcription factor.
Methodology:
-
Vector Construction:
-
The putative transcription factor gene is amplified from the genomic DNA of M. brevicaulis.
-
A strong constitutive promoter (e.g., the glyceraldehyde-3-phosphate dehydrogenase promoter, PgpdA) is cloned upstream of the transcription factor gene in an appropriate expression vector containing a selection marker (e.g., hygromycin resistance).
-
-
Fungal Transformation (Agrobacterium-mediated):
-
The expression vector is transformed into Agrobacterium tumefaciens.
-
A. tumefaciens is co-cultivated with fungal spores or protoplasts of M. brevicaulis.
-
During co-cultivation, the T-DNA region of the vector containing the expression cassette is transferred and integrated into the fungal genome.
-
Transformants are selected on a medium containing an appropriate antibiotic (e.g., hygromycin).
-
-
Analysis of Transformants:
-
Genomic DNA is extracted from the transformants to confirm the integration of the expression cassette via PCR.
-
The transformants and the wild-type strain are cultivated under identical conditions.
-
Metabolite extraction is performed from the mycelium and culture broth.
-
The production of the target metabolite (Scopularide A/B) is quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). An increase in production in the transformants compared to the wild-type provides indirect evidence for the function of the BGC.
-
Validation of a BGC by Gene Knockout
Objective: To directly validate a BGC by inactivating a core biosynthetic gene and observing the loss of production of the corresponding metabolite.
Methodology (as applied to A. nidulans for emericellamide A):
-
Knockout Cassette Construction:
-
A deletion cassette is constructed containing a selectable marker gene (e.g., pyrG) flanked by homologous regions (typically 1-2 kb) upstream and downstream of the target gene (easA).
-
The cassette is assembled using fusion PCR or Gibson assembly.
-
-
Protoplast Transformation:
-
Protoplasts are generated from young mycelia of A. nidulans by enzymatic digestion of the cell wall.
-
The knockout cassette is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.
-
-
Selection and Screening of Transformants:
-
Transformants are selected on a medium lacking the nutrient corresponding to the selectable marker (e.g., uridine/uracil for pyrG).
-
Homologous recombination events are screened for by diagnostic PCR using primers flanking the target gene locus.
-
-
Metabolite Analysis:
-
The confirmed knockout mutant and the wild-type strain are grown under identical conditions.
-
Metabolites are extracted and analyzed by HPLC-MS. The absence of the target metabolite in the knockout strain confirms the function of the disrupted gene and, by extension, the BGC.
-
Visualizations
Proposed Biosynthetic Pathway for this compound
Caption: Proposed enzymatic assembly line for the biosynthesis of this compound.
Experimental Workflow for BGC Validation
Caption: Comparative workflows for the validation of the this compound and Emericellamide A BGCs.
References
Investigating Cross-Resistance of Scopularide B in Drug-Resistant Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-resistance profile of Scopularide B, a cyclodepsipeptide with demonstrated antiproliferative activity against pancreatic and colon cancer cell lines. To date, specific studies on the cross-resistance of this compound in drug-resistant cancer cell lines, and a definitive understanding of its mechanism of action, are not publicly available. This document, therefore, serves as a forward-looking guide, outlining the necessary experimental framework and data presentation to facilitate future research in this critical area.
Introduction to this compound and Cross-Resistance
Scopularide A and B are novel cyclodepsipeptides isolated from the marine sponge-derived fungus Scopulariopsis brevicaulis. Both compounds have shown significant growth inhibitory effects against several human cancer cell lines, including pancreatic (Colo357, Panc89) and colon (HT29) tumor cells. The emergence of drug resistance is a primary obstacle in cancer chemotherapy. Understanding whether cancer cells resistant to established anticancer drugs also exhibit resistance to this compound (cross-resistance) or remain sensitive (collateral sensitivity) is crucial for its potential clinical development. Such studies are predicated on a clear understanding of a compound's mechanism of action, which remains to be fully elucidated for this compound.
Data Presentation: A Template for Comparative Analysis
Effective comparison of cross-resistance requires standardized data presentation. The following table template is proposed for summarizing quantitative data from sensitivity/resistance profiling of this compound against a panel of drug-resistant cancer cell lines.
Table 1: Comparative in vitro Activity of this compound in Drug-Sensitive and Drug-Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Parental Cell Line | Resistance to: | IC50 (μM) - Resistant Drug | IC50 (μM) - this compound | Resistance Factor (RF)¹ | Notes |
| Example: | |||||||
| PANC-1 | Pancreatic | - | - | N/A | Value | 1.0 | Parental sensitive line |
| PANC-1/GEM | Pancreatic | PANC-1 | Gemcitabine | Value | Value | Value | Gemcitabine-resistant |
| HCT116 | Colon | - | - | N/A | Value | 1.0 | Parental sensitive line |
| HCT116/5-FU | Colon | HCT116 | 5-Fluorouracil | Value | Value | Value | 5-FU-resistant |
| HCT116/Oxa | Colon | HCT116 | Oxaliplatin | Value | Value | Value | Oxaliplatin-resistant |
| Hypothetical Data | |||||||
| Cell Line X | Cancer Type | Parental Y | Drug Z | Value | Value | Value | Mechanism of resistance |
¹Resistance Factor (RF) = IC50 in resistant cell line / IC50 in parental cell line. An RF > 1 indicates resistance, RF < 1 indicates collateral sensitivity, and RF ≈ 1 indicates no cross-resistance.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validity of cross-resistance studies. Below are methodologies for key experiments.
Cell Lines and Culture Conditions
-
Cell Line Panel: A panel of well-characterized drug-resistant cancer cell lines and their corresponding parental (drug-sensitive) counterparts should be used. This may include, but is not limited to, cell lines resistant to taxanes, platinum-based drugs, antimetabolites, and targeted therapies.
-
Culture Maintenance: All cell lines should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics. Drug-resistant cell lines should be periodically cultured in the presence of the selective drug to maintain the resistant phenotype. All cells should be routinely tested for mycoplasma contamination.
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a serial dilution of this compound or the respective resistance-inducing drug. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation. The formazan is then solubilized, and the absorbance is read on a microplate reader.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and luminescence is measured as an indicator of cell viability.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. IC50 values (the concentration of the drug that inhibits cell growth by 50%) are determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Mechanism of Action Studies (Future Direction)
To understand the basis of any observed cross-resistance, the mechanism of action of this compound needs to be identified. Potential experimental approaches include:
-
Target Identification: Affinity chromatography with biotinylated this compound, followed by mass spectrometry to identify binding proteins.
-
Pathway Analysis: RNA sequencing (RNA-Seq) and proteomics to identify differentially expressed genes and proteins in this compound-treated cells.
-
Cellular Assays: Evaluation of the effects of this compound on key cellular processes such as cell cycle progression, apoptosis, and autophagy.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental designs and biological pathways.
Unveiling the Enigmatic Mechanism of Scopularide B: A Comparative Analysis with Classical Tubulin Inhibitors
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of novel anti-cancer compounds is paramount. Scopularide B, a cyclodepsipeptide isolated from the marine fungus Scopulariopsis brevicaulis, has demonstrated notable antiproliferative activity against various cancer cell lines. However, its precise mechanism of action remains to be fully elucidated. This guide provides a comparative analysis of this compound's known biological effects alongside the well-established mechanisms of classical tubulin inhibitors, offering a framework for future research and drug development endeavors.
While direct evidence of this compound's interaction with tubulin is not yet available in the scientific literature, its cytotoxic profile warrants a comparison with agents that target the microtubule cytoskeleton, a cornerstone of cancer chemotherapy. This guide will delve into the mechanisms of action of three major classes of tubulin inhibitors—Vinca alkaloids, Taxanes, and Colchicine-site binders—and juxtapose their effects with the currently available data for this compound.
A Tale of Two Destinies: Microtubule Stabilization vs. Destabilization
Tubulin inhibitors exert their potent anti-cancer effects by disrupting the highly dynamic process of microtubule polymerization and depolymerization, which is essential for cell division, intracellular transport, and maintenance of cell shape. These agents are broadly classified into two main categories: microtubule-destabilizing agents and microtubule-stabilizing agents.
Microtubule-Destabilizing Agents: This class of inhibitors, which includes the Vinca alkaloids and Colchicine-site binders, prevents the assembly of tubulin into microtubules, leading to a net depolymerization of the microtubule network. This disruption triggers a mitotic checkpoint arrest, ultimately leading to apoptosis (programmed cell death).
Microtubule-Stabilizing Agents: In contrast, the Taxanes represent the primary class of microtubule-stabilizing agents. They bind to polymerized microtubules and prevent their disassembly. This leads to the formation of abnormal, non-functional microtubule bundles, which also results in mitotic arrest and apoptosis.
Comparative Analysis of Tubulin Inhibitors
To provide a clear comparison, the following tables summarize the key characteristics and cytotoxic activities of this compound and representatives from each class of tubulin inhibitors.
| Compound | Class | Binding Site on Tubulin | Mechanism of Action | Effect on Microtubule Polymerization |
| This compound | Cyclodepsipeptide | Unknown | Antiproliferative | Unknown |
| Vincristine | Vinca Alkaloid | Vinca domain on β-tubulin | Inhibits microtubule assembly | Destabilization |
| Paclitaxel (Taxol) | Taxane | Taxane-binding site on β-tubulin | Promotes microtubule assembly and stabilization | Stabilization |
| Colchicine | Colchicine-site binder | Colchicine-binding site on β-tubulin | Inhibits microtubule assembly | Destabilization |
| Combretastatin A4 | Colchicine-site binder | Colchicine-binding site on β-tubulin | Inhibits microtubule assembly | Destabilization |
Cytotoxic Activity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table presents a compilation of reported IC50 values for various tubulin inhibitors and the known antiproliferative data for this compound against several human cancer cell lines. It is important to note that the data for this compound is presented as percentage inhibition at a fixed concentration, as IC50 values are not yet widely available.
| Cell Line | This compound (% inhibition @ 10 µg/mL) | Vincristine (IC50, nM) | Paclitaxel (IC50, nM) | Colchicine (IC50, nM) | Combretastatin A4 (IC50, nM) |
| Colo357 (Pancreatic) | 26% | Data not available | Data not available | Data not available | Data not available |
| Panc89 (Pancreatic) | 49% | Data not available | Data not available | Data not available | Data not available |
| HT29 (Colon) | 24% | 1.8 - 6.5 | 2.5 - 7.5 | ~13-fold less active than AM2 | 0.055 ± 0.007 |
| MCF-7 (Breast) | Data not available | 239,510 | 64,460 | 4 | 1.2 |
| A549 (Lung) | Data not available | Data not available | >32,000 (3h) | 3.9 | Data not available |
| HeLa (Cervical) | Data not available | Data not available | 2.5 - 7.5 | Data not available | Data not available |
| BT-12 (AT/RT) | Data not available | Data not available | Data not available | 16 | Data not available |
| BT-16 (AT/RT) | Data not available | Data not available | Data not available | 56 | Data not available |
| MGC-803 (Gastric) | Data not available | Data not available | Data not available | Data not available | 1.61 |
| HGC-27 (Gastric) | Data not available | Data not available | Data not available | Data not available | 1.82 |
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further illuminate the mechanisms of action and the experimental approaches used to study these compounds, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanisms of Tubulin Inhibitors.
Caption: Tubulin Polymerization Assay Workflow.
Caption: Immunofluorescence Workflow for Microtubules.
Experimental Protocols
1. Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro polymerization of purified tubulin.
-
Materials: Purified tubulin protein, GTP solution, polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8), test compound, temperature-controlled spectrophotometer.
-
Procedure:
-
On ice, prepare a reaction mixture containing tubulin protein in polymerization buffer.
-
Add the test compound at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Add GTP to initiate polymerization.
-
Immediately transfer the reaction mixture to a pre-warmed 37°C cuvette in the spectrophotometer.
-
Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of polymerization.
-
2. Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the microtubule network within cells, revealing any morphological changes induced by a compound.
-
Materials: Cells cultured on coverslips, test compound, fixation solution (e.g., methanol or paraformaldehyde), permeabilization buffer (e.g., Triton X-100 in PBS), primary antibody against α- or β-tubulin, fluorescently labeled secondary antibody, mounting medium with DAPI (to stain the nucleus), fluorescence microscope.
-
Procedure:
-
Treat cells with the test compound for a specified duration.
-
Fix the cells to preserve their structure.
-
Permeabilize the cell membranes to allow antibody entry.
-
Incubate with the primary anti-tubulin antibody.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Mount the coverslips on microscope slides with mounting medium containing DAPI.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
-
3. Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M), allowing for the detection of cell cycle arrest.
-
Materials: Cells in suspension, test compound, fixation solution (e.g., ethanol), DNA staining solution (e.g., propidium iodide with RNase), flow cytometer.
-
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest and fix the cells in cold ethanol.
-
Resuspend the fixed cells in the DNA staining solution.
-
Analyze the DNA content of individual cells using a flow cytometer.
-
The resulting histogram will show peaks corresponding to cells in G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
-
Analyze the data to determine the percentage of cells in each phase and identify any compound-induced cell cycle arrest.
-
Future Directions and Conclusion
The antiproliferative activity of this compound against several cancer cell lines is promising. However, to fully understand its potential as a therapeutic agent, a detailed elucidation of its mechanism of action is crucial. Future research should focus on:
-
Direct Tubulin Binding Assays: To determine if this compound physically interacts with tubulin.
-
In Vitro Tubulin Polymerization Assays: To assess its effect on microtubule dynamics.
-
Cell-Based Assays: Including immunofluorescence microscopy and cell cycle analysis, to observe its impact on the microtubule cytoskeleton and cell division in cancer cells.
-
Identification of the Binding Site: If tubulin binding is confirmed, identifying the specific binding site will be critical for understanding its unique properties.
In Vivo Efficacy of Scopularide B in Pancreatic Cancer Xenograft Models: A Comparative Analysis
A comprehensive review of existing literature reveals a significant gap in the in vivo evaluation of Scopularide B for pancreatic cancer. To date, no published studies have reported the in vivo efficacy of this compound in xenograft models of pancreatic cancer. While initial in vitro studies have demonstrated its potential as an anti-cancer agent, the critical transition to in vivo models remains undocumented in publicly available scientific literature.
This guide provides a summary of the available in vitro data for this compound and presents a comparative overview of established alternative therapies for which in vivo data in pancreatic cancer xenograft models are well-documented. This information is intended to offer a benchmark for the performance of potential new therapeutic agents like this compound.
This compound: In Vitro Activity
This compound, a cyclodepsipeptide isolated from the marine fungus Scopulariopsis brevicaulis, has demonstrated antiproliferative activity against human pancreatic cancer cell lines in laboratory settings.
| Compound | Cell Line | Concentration | Activity | Reference |
| This compound | Panc-1 | Not Specified | Antiproliferative | [1] |
| This compound | Unspecified Pancreatic | Not Specified | Antiproliferative | [1] |
Table 1: Summary of In Vitro Activity of this compound against Pancreatic Cancer Cell Lines. This table summarizes the reported in vitro activity of this compound. Specific details regarding the concentration and quantitative measures of efficacy (e.g., IC50 values) are not available in the reviewed literature.
Alternative Therapies: In Vivo Efficacy in Pancreatic Cancer Xenograft Models
To provide a framework for evaluating potential new agents, this section details the in vivo efficacy of two standard-of-care chemotherapeutics, gemcitabine and nab-paclitaxel, in xenograft models of pancreatic cancer.
| Therapy | Xenograft Model | Dosing Regimen | Key Findings | Reference |
| Gemcitabine | Pancreatic Cancer Patient-Derived Xenografts (PDXs) | 100 mg/kg, once or twice weekly | Initial tumor regression followed by the development of resistance. | |
| Gemcitabine | PANC-1 Xenografts | 40 mg/kg, q3d x4 (two cycles) | Synergistic effects when combined with birinapant. | |
| Nab-paclitaxel | Pancreatic Cancer Xenografts | Not Specified | Showed superior antitumor activity compared to solvent-based paclitaxel. | [2] |
| Nab-paclitaxel + Gemcitabine | Pancreatic Cancer Patient-Derived Xenografts (PDXs) | Not Specified | Combination therapy resulted in stromal disruption. | [3] |
Table 2: In Vivo Efficacy of Standard-of-Care Therapies in Pancreatic Cancer Xenograft Models. This table presents a selection of in vivo studies on gemcitabine and nab-paclitaxel, highlighting their effects on tumor growth in various pancreatic cancer xenograft models.
Experimental Protocols
A standardized workflow is typically followed for assessing the in vivo efficacy of therapeutic agents in pancreatic cancer xenograft models.
Figure 1: General workflow for in vivo xenograft studies.
Methodology for Pancreatic Cancer Xenograft Studies:
-
Cell Culture: Human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) are cultured in appropriate media and conditions.
-
Animal Models: Immunocompromised mice (e.g., nude, SCID) are used to prevent rejection of human tumor cells.
-
Xenograft Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the pancreas of the mice.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered according to a specific dose and schedule.
-
Monitoring: Animal health, body weight, and tumor growth are monitored throughout the study.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a specific size or at a predetermined time point. Tumors are then excised, weighed, and processed for further analysis (e.g., histology, biomarker expression).
Potential Signaling Pathways in Pancreatic Cancer
While the specific mechanism of action for this compound in pancreatic cancer is not yet elucidated, several signaling pathways are known to be dysregulated in this disease and are common targets for drug development.
Figure 2: Simplified MAPK and PI3K/AKT signaling pathways in pancreatic cancer.
Conclusion
The absence of in vivo efficacy data for this compound in pancreatic cancer xenograft models represents a critical knowledge gap. While its in vitro activity is noted, further preclinical development is necessary to ascertain its potential as a therapeutic agent for pancreatic cancer. The established in vivo efficacy of standard-of-care drugs like gemcitabine and nab-paclitaxel provides a clear benchmark for future studies on novel compounds such as this compound. Researchers are encouraged to pursue in vivo investigations to determine the therapeutic window, optimal dosing, and overall anti-tumor activity of this compound in clinically relevant animal models of pancreatic cancer.
References
- 1. Physiologically-based pharmacokinetic and pharmacodynamic models for gemcitabine and birinapant in pancreatic cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nano albumin bound-paclitaxel in pancreatic cancer: Current evidences and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Nab-Paclitaxel Antitumor Activity through Addition of Multitargeting Antiangiogenic Agents in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Scopularide B Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of Scopularide B and its naturally occurring analog, Scopularide A. Due to the limited availability of public data on a broad range of synthetic this compound analogs, this document focuses on the foundational knowledge of the parent compounds and offers a framework for future structure-activity relationship (SAR) studies. Insights from SAR studies of other anticancer cyclodepsipeptides are included to provide context and guide potential future research directions.
Introduction to Scopularide A and B
Scopularide A and B are cyclodepsipeptides isolated from the marine sponge-derived fungus Scopulariopsis brevicaulis.[1][2] These natural products have garnered interest in the field of oncology for their cytotoxic activity against various cancer cell lines, particularly those of pancreatic and colon origin.[1][3] The chemical structures of Scopularide A and B are very similar, differing only by two methylene groups in the fatty acid side chain, with Scopularide A possessing a 3-hydroxy-4-methyldecanoyl moiety and this compound a 3-hydroxy-4-methyloctanoyl moiety.[2][3]
Comparative Biological Activity of Scopularide A and B
The primary screening of Scopularide A and B has demonstrated their potential as anticancer agents. The available data on their activity against pancreatic and colon cancer cell lines is summarized below.
| Compound | Target Cell Line | Cancer Type | Concentration | % Reduction in Cell Viability |
| Scopularide A | Colo357 | Pancreatic | 10 µg/mL | 36%[3] |
| Panc89 | Pancreatic | 10 µg/mL | 42%[3] | |
| HT29 | Colon | 10 µg/mL | 37%[3] | |
| This compound | Colo357 | Pancreatic | 10 µg/mL | 26%[3] |
| Panc89 | Pancreatic | 10 µg/mL | 49%[3] | |
| HT29 | Colon | 10 µg/mL | 24%[3] |
Experimental Protocols
A crucial aspect of any SAR study is the methodology used to assess the biological activity of the synthesized analogs. The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a common proxy for cell viability.
MTT Assay Protocol for Cytotoxicity Screening
-
Cell Seeding:
-
Cancer cells (e.g., Panc-1, HT-29) are harvested from culture flasks using trypsin-EDTA.
-
The cells are counted using a hemocytometer, and cell viability is assessed using trypan blue exclusion.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., this compound analog) is prepared in a suitable solvent (e.g., DMSO).
-
A series of dilutions of the test compound are prepared in culture medium to achieve the desired final concentrations.
-
The culture medium from the seeded cells is carefully removed, and 100 µL of the medium containing the test compound is added to each well.
-
Control wells containing medium with the vehicle (e.g., DMSO at the same concentration as in the treated wells) and untreated cells are included.
-
The plates are incubated for a further 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in sterile PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed from the wells.
-
100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on a shaker for 15-20 minutes to ensure complete dissolution.
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Structure-Activity Relationship (SAR) Insights from Related Cyclodepsipeptides
While a detailed SAR for this compound analogs is not yet established, studies on other anticancer cyclodepsipeptides can provide valuable insights into which structural modifications may be critical for activity. Key areas for potential modification and their expected impact include:
-
Fatty Acid Side Chain: The length and branching of the fatty acid side chain can influence lipophilicity and membrane permeability, which in turn can affect cytotoxic activity. The difference in activity between Scopularide A and B already points to the importance of this moiety.
-
Amino Acid Composition and Stereochemistry: The nature of the amino acid residues and their stereochemistry (L- or D-configuration) are often crucial for maintaining the bioactive conformation of the peptide ring. Altering these could significantly impact activity.
-
Ester Bond: The ester linkage is a defining feature of depsipeptides. Replacing it with a more stable amide bond could affect the compound's conformational flexibility and susceptibility to hydrolysis, potentially altering its biological activity and stability.
-
N-Methylation: N-methylation of the amide bonds can increase metabolic stability and membrane permeability, and in some cyclodepsipeptides, it has been shown to enhance cytotoxic effects.
Visualizing SAR Study Workflow and Logical Relationships
The following diagrams illustrate the general workflow for a structure-activity relationship study and the logical connections between the key components.
Caption: Workflow for a typical Structure-Activity Relationship (SAR) study.
Caption: Logical relationships in Structure-Activity Relationship studies.
Conclusion
Scopularide A and B represent promising natural product scaffolds for the development of novel anticancer agents. While comprehensive SAR data for a series of synthetic analogs is currently lacking, this guide provides a foundation by summarizing the known activities of the parent compounds and outlining a standard protocol for their biological evaluation. The insights from related cyclodepsipeptides suggest that systematic modification of the fatty acid side chain, the peptide core, and the ester linkage are likely to yield valuable information for the development of more potent and selective this compound-based therapeutics. Future research in this area is warranted to fully explore the therapeutic potential of this class of compounds.
References
Assessing Scopularide B: A Call for Off-Target Studies in Normal Cells
Despite its promising cytotoxic effects against various cancer cell lines, a comprehensive understanding of Scopularide B's off-target profile in normal, non-cancerous cells remains a critical knowledge gap. This lack of data hinders a complete assessment of its therapeutic potential and safety profile, making direct comparisons with alternative compounds challenging.
This compound, a cyclodepsipeptide isolated from the marine fungus Scopulariopsis brevicaulis, has demonstrated significant growth-inhibitory effects against pancreatic (Colo357, Panc89) and colon (HT29) tumor cell lines.[1][2][3][4][5] However, for any potential therapeutic agent, a thorough evaluation of its effects on healthy tissues is paramount. Currently, publicly available scientific literature lacks specific data, such as IC50 values, for this compound's cytotoxicity in a panel of normal human cell lines. This absence of information prevents a quantitative comparison of its on-target efficacy versus its potential off-target toxicity.
The Missing Pieces: Molecular Target and Comparative Analysis
A crucial aspect of understanding off-target effects is the identification of a compound's molecular target(s). To date, the specific cellular protein(s) that this compound binds to and through which it exerts its cytotoxic effects have not been elucidated. Without this knowledge, predicting and testing for potential off-target interactions in normal cells is a significant challenge.
Furthermore, the lack of data on this compound's activity in normal cells makes it impossible to generate a comparative analysis against other cyclodepsipeptides or existing anticancer agents. Such a comparison would be essential for researchers and drug developers to gauge its selectivity and potential for a favorable therapeutic window.
A Path Forward: Proposed Experimental Workflow
To address these critical gaps in our understanding of this compound, a systematic investigation into its off-target effects is necessary. The following experimental workflow is proposed:
Caption: Proposed experimental workflow for assessing the off-target effects of this compound.
Data Presentation: A Template for Future Research
To facilitate clear and comparative analysis, future research findings should be presented in a structured format. The following tables provide a template for summarizing the necessary quantitative data.
Table 1: Comparative Cytotoxicity of this compound and Alternative Compounds in Normal Human Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | Data Needed | Data Needed | Data Needed |
| Compound X | Example | Example | Example |
| Compound Y | Example | Example | Example |
Table 2: On-Target vs. Off-Target Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (Normal IC50 / Cancer IC50) |
| Cancer Cell Line (e.g., HT29) | Colon Carcinoma | Known Value | Calculated Value |
| Normal Cell Line (e.g., hCMEC/D3) | Brain Endothelial | Data Needed | - |
Detailed Methodologies: A Starting Point
The following are generalized protocols for key experiments that would be essential in assessing the off-target effects of this compound.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate normal human cell lines (e.g., hCMEC/D3, primary dermal fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
2. Affinity Chromatography for Target Identification
-
Ligand Immobilization: Covalently link this compound to a solid support (e.g., agarose beads).
-
Cell Lysate Preparation: Prepare a total protein lysate from a relevant normal human cell line.
-
Affinity Pull-down: Incubate the immobilized this compound with the cell lysate to allow for binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Signaling Pathway Analysis
To visualize the potential impact of this compound on cellular signaling, a hypothetical signaling pathway diagram can be constructed once the molecular target is identified. For instance, if this compound were found to inhibit a specific kinase, the downstream effects could be mapped out.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of this compound.
References
- 1. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scopularides A and B, cyclodepsipeptides from a marine sponge-derived fungus, Scopulariopsis brevicaulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Scopularide B: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Scopularide B, a cyclic depsipeptide with cytotoxic properties. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe management of this compound within a laboratory setting. Adherence to these guidelines is crucial for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information. General best practices for handling potent cytotoxic compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A designated lab coat should be worn to prevent contamination of personal clothing.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator should be used.
Engineering Controls:
-
All handling of this compound, especially of the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Decontaminate: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, follow your institution's specific hazardous material spill response protocol.
-
Clean: The spill area should be decontaminated with a recommended inactivation solution (see Section 3) or a suitable laboratory detergent, followed by a thorough rinse.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Procedures for this compound
Due to its cytotoxic nature and potential environmental toxicity, this compound and any materials contaminated with it must not be disposed of in general laboratory trash or down the drain. The primary method for disposal involves chemical inactivation to break down the cyclic structure, followed by disposal as hazardous chemical waste according to institutional and local regulations.
Chemical Inactivation via Alkaline Hydrolysis
Cyclic depsipeptides, like this compound, contain both amide and ester bonds in their cyclic structure. Alkaline hydrolysis is an effective method for cleaving these bonds, leading to the linearization and inactivation of the molecule. This procedure should be performed in a chemical fume hood.
Experimental Protocol for Alkaline Hydrolysis:
-
Preparation of Inactivation Solution: Prepare a 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.
-
Inactivation of this compound Solutions:
-
For aqueous solutions of this compound, add the 1 M NaOH or KOH solution to reach a final concentration of at least 0.1 M.
-
Stir the solution at room temperature for a minimum of 2 hours. Studies on similar cyclic depsipeptides have shown significant degradation under these conditions. For example, the cyclic depsipeptide Kahalalide F has a half-life of 1.65 hours at 26°C and pH 11[1].
-
-
Inactivation of Solid this compound:
-
Dissolve the solid this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol, DMSO).
-
Slowly add the resulting solution to the 1 M NaOH or KOH solution while stirring to achieve a final base concentration of at least 0.1 M.
-
Allow the reaction to proceed for at least 2 hours at room temperature.
-
-
Neutralization: After the inactivation period, neutralize the basic solution with an appropriate acid (e.g., 1 M hydrochloric acid) to a pH between 6 and 8.
-
Disposal: The neutralized solution should be collected in a designated hazardous waste container.
Disposal of Contaminated Materials
All materials that have come into contact with this compound, including pipette tips, vials, gloves, and absorbent pads, must be considered hazardous waste.
-
Solid Waste: Collect all contaminated solid materials in a clearly labeled hazardous waste bag or container.
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous waste.
Data Presentation
The following table summarizes the hydrolytic stability of a related cyclic depsipeptide, Kahalalide F, which informs the recommended inactivation procedure for this compound.
| Condition | pH | Temperature (°C) | Half-life (hours) |
| Acidic | 0 | 80 | 1.1 |
| Acidic | 1 | 80 | 20 |
| Neutral | 7 | 80 | 8.6 |
| Alkaline | 11 | 26 | 1.65 |
| Data from a study on the chemical stability of the cyclic depsipeptide Kahalalide F[1]. |
Visualized Workflow and Logical Relationships
The following diagrams illustrate the key decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound waste management.
Caption: Step-by-step chemical inactivation protocol for this compound.
References
Personal protective equipment for handling Scopularide B
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Scopularide B. Given its classification as a cyclodepsipeptide with demonstrated anti-tumor properties, this compound should be handled as a potent, potentially cytotoxic compound. All personnel must adhere to the following guidelines to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all procedures involving this compound, from initial handling of the powdered form to the management of solutions and waste. The following table summarizes the required PPE.
| Activity | Required Personal Protective Equipment | Notes |
| Handling Powdered Compound (e.g., weighing, preparing stock solutions) | - Disposable, powder-free nitrile gloves (double-gloving recommended) - Disposable, solid-front, back-closure gown with tight-fitting cuffs - ANSI Z87.1-compliant safety goggles or a full-face shield - NIOSH-approved respirator (e.g., N95 or higher) | All handling of powdered this compound must be conducted in a certified chemical fume hood or a biological safety cabinet (BSC) to prevent inhalation of airborne particles. |
| Handling Solutions of this compound | - Disposable, powder-free nitrile gloves - Disposable, solid-front, back-closure gown with tight-fitting cuffs - ANSI Z87.1-compliant safety goggles | A full-face shield should be used if there is a significant risk of splashing. |
| General Laboratory Work with Dilute Solutions | - Disposable nitrile gloves - Standard laboratory coat - Safety glasses with side shields | Ensure good laboratory hygiene and wash hands thoroughly after handling. |
| Spill Cleanup | - Double nitrile gloves - Impermeable gown - Full-face shield and safety goggles - NIOSH-approved respirator | A dedicated cytotoxic spill kit must be readily available in the laboratory. |
| Waste Disposal | - Disposable nitrile gloves - Laboratory coat or disposable gown | Follow specific waste disposal protocols for cytotoxic compounds. |
Operational Plan: From Receipt to Disposal
A systematic approach is essential for the safe management of this compound within the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage. If the container is compromised, treat it as a spill and follow the appropriate cleanup procedure.
-
This compound should be stored in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should be marked with a "Cytotoxic Agent" warning sign.
2. Handling and Preparation of Solutions:
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines a standard procedure for preparing a stock solution from a powdered form of this compound.
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom centrifuge tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Don all required PPE for handling powdered compounds.
-
Perform all manipulations within a certified chemical fume hood or BSC.
-
Tare a sterile, pre-labeled centrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Securely cap the tube and vortex thoroughly until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates.
-
The stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, pipette tips, and empty vials, must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container.[1] This container should be clearly labeled with a cytotoxic/biohazard symbol.[1] |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid waste down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated cytotoxic sharps container. |
Emergency Procedures: Spill and Exposure Management
Spill Management:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE outlined for spill cleanup.
-
Contain the Spill: For liquid spills, use absorbent pads from a cytotoxic spill kit to cover and contain the spill, working from the outside in. For powder spills, gently cover with damp absorbent material to avoid generating dust.
-
Clean the Area: Use appropriate cleaning and decontaminating agents as recommended by your institution's safety office.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
